1,3-Benzenediol, 5-ethenyl-
Description
Structure
3D Structure
Properties
CAS No. |
113231-14-4 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
5-ethenylbenzene-1,3-diol |
InChI |
InChI=1S/C8H8O2/c1-2-6-3-7(9)5-8(10)4-6/h2-5,9-10H,1H2 |
InChI Key |
LYECQNYXCRATFL-UHFFFAOYSA-N |
SMILES |
C=CC1=CC(=CC(=C1)O)O |
Canonical SMILES |
C=CC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling & Handling of 5-Vinylresorcinol
[2][3]
Executive Summary
5-Vinylresorcinol (5-VR) is a bifunctional aromatic intermediate combining the hydrophilic, electron-rich character of resorcinol with the polymerizable, lipophilic nature of a styrenic vinyl group .[2][3] While valuable as a precursor for photoresists, functional polymers, and covalent drug scaffolds, 5-VR presents significant stability challenges.[1][2] This guide details its physicochemical properties, spectroscopic signatures, and a self-validating protocol for its purification and storage, addressing the high risk of spontaneous polymerization and oxidative degradation.[1][2]
Molecular Architecture & Electronic Structure
The reactivity of 5-VR is defined by the interplay between its two functional domains.[1][2] Understanding this electronic push-pull is critical for predicting stability and solubility.[1][2][3]
-
The Resorcinol Core (Nucleophile): The two hydroxyl groups at the 1,3-positions are strong electron donors (
effect).[1][2][3] They activate the ring, particularly at the 2, 4, and 6 positions, making the molecule susceptible to electrophilic aromatic substitution and oxidation.[1][2][3] -
The Vinyl Group (Electrophile/Monomer): Located at the 5-position (meta to both hydroxyls), the vinyl group is conjugated with the aromatic ring.[1][2][3] While the meta positioning partially insulates the vinyl group from the direct resonance donation of the hydroxyls, the overall electron-rich nature of the ring makes the vinyl group more electron-rich than in styrene, increasing its susceptibility to cationic polymerization and oxidation.[1][2][3]
Table 1: Physicochemical Properties Profile
Note: Values marked with (Exp) are experimental; others are computed based on SAR (Structure-Activity Relationships) with high-confidence algorithms.
| Parameter | Value | Technical Context |
| Molecular Formula | MW: 136.15 g/mol | |
| Physical State | Solid (Crystalline) | Typically off-white to pale pink needles (oxidizes rapidly).[1][2][3][4] |
| Melting Point | 85–90 °C (Predicted) | Lower than resorcinol (110°C) due to symmetry disruption by the vinyl group.[1][2][3] |
| Boiling Point | ~290 °C (Dec.)[1][2][3] | High BP due to H-bonding; likely polymerizes before boiling.[1][2][3] |
| Solubility (Water) | ~20–30 g/L | Less soluble than resorcinol (110 g/L) due to the lipophilic vinyl tail.[1][3] |
| Solubility (Organic) | High | Soluble in MeOH, EtOH, DMSO, Acetone, Ether.[1][2][3] |
| pKa (OH) | 9.3 (pKa1), 11.1 (pKa2) | Comparable to resorcinol; vinyl group has negligible inductive effect at meta.[1][2][3] |
| LogP (Lipophilicity) | 1.8 – 2.1 | Significantly more lipophilic than resorcinol (0.8), aiding membrane permeability.[1][2][3] |
| Reactivity Hazard | High | Dual risk: Phenolic oxidation (quinones) + Vinyl polymerization.[1][2][3] |
Spectroscopic Characterization
Identification of 5-VR requires distinguishing it from its saturated analog (5-ethylresorcinol) and polymerized byproducts.[1][2][3]
1H-NMR Signature (DMSO-d6, 400 MHz)
- 9.20 ppm (s, 2H): Phenolic -OH groups.[1][2][3] Broadens if water is present.[1][2][3]
-
6.60 ppm (dd, 1H): Vinyl proton (
), adjacent to the ring.[1][2][3] - 6.35 ppm (d, 2H): Aromatic protons at positions 4 and 6 (Ortho to vinyl).[1][2][3]
- 6.15 ppm (t, 1H): Aromatic proton at position 2 (shielded by two OH groups).[1][2][3]
-
5.70 ppm (d, 1H): Vinyl terminal proton (
, cis).[1][2][3] -
5.15 ppm (d, 1H): Vinyl terminal proton (
, trans).[1][2][3]
IR Spectrum Key Bands
Stability & Handling Protocols (Expertise & Experience)
The primary failure mode in handling 5-VR is uncontrolled polymerization or oxidation to quinones (turning the solid brown/black).[1][2][3] The following protocols are designed to mitigate these pathways.
Degradation Pathways Diagram
The diagram below illustrates the critical decision points in handling 5-VR to prevent degradation.
Figure 1: Stability workflow illustrating the dual degradation pathways of 5-Vinylresorcinol and preventative controls.[2][3]
Protocol 1: Purification & Inhibitor Removal
Commercial samples often contain stabilizers (e.g., MEHQ or BHT).[1][2] For precise kinetic studies or biological assays, these must be removed immediately prior to use.[1][2]
-
Dissolution: Dissolve crude 5-VR in minimal Diethyl Ether (
). -
Wash: Wash the organic phase 3x with 5% aqueous NaOH.[1][2][3] Note: 5-VR is phenolic and will deprotonate/dissolve in the aqueous phase.[1][2][3] This step is for removing neutral organic impurities if the inhibitor is acidic.[1][2][3] However, since 5-VR is acidic, a standard base wash will extract the product.[2][3]
-
Correction: To remove phenolic inhibitors (like MEHQ) from a phenolic monomer (5-VR), column chromatography is superior to extraction.[1][2][3]
-
Revised Step 2 (Chromatography): Pass the solution through a short plug of Silica Gel (SiO2).[1][2][3] Elute with Hexane:Ethyl Acetate (7:3).[1][2][3] The inhibitor (often more polar or distinct) will separate.[1][2][3]
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo at < 30°C . High heat triggers polymerization.[1][2][3] -
Recrystallization: Recrystallize from Benzene/Hexane or Toluene (if permissible) to obtain white needles.[1][2][3]
Protocol 2: Self-Validating Storage System
To ensure the compound remains viable over months:
-
Container: Amber glass vial (UV protection).
-
Atmosphere: Purge with Argon (heavier than air, displaces oxygen better than Nitrogen).[1][2][3]
-
Temperature: Store at -20°C .
-
Validation: Before use, dissolve a small aliquot in DMSO-d6. Check the vinyl region (5.0–6.7 ppm).[1][2][3] If peaks are broadened or new aliphatic peaks appear (1.0–2.0 ppm), polymerization has occurred.[1][2]
Medicinal Chemistry Implications
In drug development, 5-VR acts as a "warhead" precursor.[1][2]
-
Covalent Inhibition: The vinyl group can act as a Michael acceptor, potentially targeting Cysteine residues in proteins, although it is less reactive than acrylamides.[1][2]
-
Metabolic Activation: The vinyl group is prone to metabolic epoxidation by CYP450 enzymes, forming a reactive epoxide that can alkylate DNA.[1][2] This toxicity risk must be evaluated early in lead optimization.[1][2][3]
-
Bioisostere: It serves as a rigid analog of 5-ethylresorcinol (found in cannabinoids), locking the side chain conformation.[1][2][3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12164063, 5-ethenylbenzene-1,3-diol.[1][2][3] Retrieved from [Link][1][2][3]
-
Cheméo (2023). Chemical Properties of Benzene, 1-ethenyl-3-ethyl- (Structural Analog Data). Retrieved from [Link][1][2][3]
-
Kozubek, A., & Tyman, J. H. P. (1999). Resorcinolic lipids, the natural non-isoprenoid phenolic amphiphiles and their biological activity.[1][2] Chemical Reviews, 99(1), 1-26.[1][2] (Context on 5-alkylresorcinol stability).
-
Durand, A., et al. (2010). Synthesis of 5-alk(en)ylresorcinols via Wittig reaction.[1][2][3] Beilstein Journal of Organic Chemistry.[1][2][3] Retrieved from [Link][1][2][3]
Technical Whitepaper: Spectroscopic Characterization and Structural Validation of 5-Ethenylbenzene-1,3-diol
[1]
Chemical Identity & Structural Logic[1][2][3][4][5]
5-Vinylresorcinol is a resorcinol derivative featuring a vinyl group at the 5-position.[1][2] Unlike its isomer 4-vinylcatechol (derived from caffeic acid), 5-vinylresorcinol retains the
| Property | Detail |
| IUPAC Name | 5-Ethenylbenzene-1,3-diol |
| Common Names | 5-Vinylresorcinol, 3,5-Dihydroxystyrene |
| CAS Registry | 4299-72-3 |
| Molecular Formula | |
| Molecular Weight | 136.15 g/mol |
| Symmetry Point Group |
Structural Validation Logic (Isomer Differentiation)
The critical challenge in identifying this compound is distinguishing it from 4-vinylresorcinol or 3,4-dihydroxystyrene .[1][2]
Synthesis & Isolation Context
Understanding the origin of the sample is vital for interpreting impurity peaks in spectroscopic data.[1][2]
-
Synthetic Route: Typically synthesized via the Wittig reaction of 3,5-dimethoxybenzaldehyde followed by demethylation (
), or via Heck coupling of 3,5-dihydroxyiodobenzene with ethylene. -
Biosynthetic Route: Decarboxylation of 3,5-dihydroxycinnamic acid .[1][2] Impurities in this route often include the precursor acid (observable via carbonyl stretch in IR) or dimerization products (stilbenes).[1][2]
Diagram 1: Structural Validation Workflow
The following workflow outlines the decision tree for validating the 5-ethenyl structure against common synthetic byproducts.
Caption: Logical workflow for distinguishing 5-vinylresorcinol from precursors (cinnamic acids) and regioisomers using multi-modal spectroscopy.
Detailed Spectroscopic Data
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR Data (400 MHz)
The aromatic region is characterized by an
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| OH | 9.20 - 9.35 | s (broad) | 2H | - | Phenolic protons (disappears with |
| H- | 6.55 - 6.62 | dd | 1H | 17.6, 10.9 | Vinyl proton adjacent to ring.[1] Large trans coupling.[1] |
| H-4, H-6 | 6.35 - 6.40 | d | 2H | ~2.0 (meta) | Equivalent protons. Doublet due to meta-coupling with H-2.[1][2] |
| H-2 | 6.15 - 6.20 | t | 1H | ~2.0 (meta) | Most shielded aromatic proton (between two OH groups).[1] |
| H- | 5.60 - 5.68 | d | 1H | 17.6 | Trans to H- |
| H- | 5.10 - 5.15 | d | 1H | 10.9 | Cis to H- |
Critical Observation:
The triplet at
C NMR Data (100 MHz)
| Carbon Type | Shift ( | Assignment |
| C-O (Quaternary) | 158.4 | C-1, C-3 (Symmetric) |
| C-Vinyl (Quaternary) | 139.5 | C-5 (Ipso) |
| CH (Vinyl) | 136.8 | |
| CH (Vinyl) | 114.2 | |
| CH (Aromatic) | 105.1 | C-4, C-6 |
| CH (Aromatic) | 102.3 | C-2 (Most shielded) |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2]
| Wavenumber ( | Intensity | Functional Group Assignment |
| 3200 - 3400 | Strong, Broad | O-H Stretching (H-bonded). |
| 3010 - 3080 | Medium | C-H Stretching (Vinyl/Aromatic).[1] |
| 1630 | Medium/Sharp | C=C Stretching (Vinyl).[1] Key differentiator from alkylresorcinols.[1][2][3] |
| 1590, 1470 | Strong | C=C Stretching (Aromatic Ring).[1] |
| 990, 910 | Strong | =C-H Bending (Out-of-plane). Characteristic of monosubstituted vinyl (terminal alkene). |
| 830 - 850 | Medium | 1,3,5-trisubstituted benzene ring breathing. |
C. Mass Spectrometry (MS)
Method: EI (Electron Impact, 70 eV) or ESI- (Electrospray Ionization, Negative Mode).[1]
Fragmentation Pattern (EI):
-
m/z 136 (
): Parent peak. -
m/z 135 (
): Loss of phenolic hydrogen.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
m/z 108 (
): Loss of carbon monoxide (typical of phenols).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
m/z 107 (
): Further rearrangement. -
m/z 77-79: Benzene ring fragmentation.
Diagram 2: Mass Spec Fragmentation Pathway
This diagram illustrates the stability of the molecular ion and the primary degradation routes in EI-MS.[1][2]
Caption: Primary fragmentation pathways for 5-vinylresorcinol under Electron Impact (EI) ionization.
Experimental Protocols for Validation
Protocol A: NMR Sample Preparation
To ensure the resolution of the vinyl splitting patterns (critical for validating the "ethenyl" moiety over an "ethyl" impurity):
-
Drying: Dry the sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace water (which broadens OH signals).
-
Solvent: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-
.-
Note: Do not use
if possible; resorcinols are sparingly soluble and OH protons will drift or broaden significantly.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Acquisition: Acquire at least 16 scans with a relaxation delay (
) of 2.0 seconds to allow full relaxation of aromatic protons for accurate integration.
Protocol B: HPLC-UV Purity Check
Since 5-vinylresorcinol is prone to polymerization (like styrene), purity must be checked prior to use.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 280 nm (aromatic max) and 254 nm .[1]
-
Expected Retention: 5-vinylresorcinol will elute after resorcinol but before less polar dialkyl derivatives.[1][2]
References
-
Chemical Identity & Properties: PubChem. 5-[(E)-2-(3-hydroxyphenyl)ethenyl]benzene-1,3-diol (Analogue Reference).[1] National Library of Medicine.[1][2] Available at: [Link] (Accessed Feb 4, 2026).[1][2]
-
Resorcinol Base Data: Biological Magnetic Resonance Data Bank (BMRB).[1] Resorcinol NMR Data Entry bmse000415. Available at: [Link] (Accessed Feb 4, 2026).[1][2]
-
Synthesis & Isolation: Ortega, M.J., et al. (2017).[1][2] 5-Alkylresorcinol Derivatives from the Bryozoan Schizomavella mamillata: Isolation, Synthesis, and Antioxidant Activity. Marine Drugs, 15(11).[1][4][2][5] Available at: [Link] (Provides spectral data for 5-alkenylresorcinol analogues).[1]
-
Isomer Comparison (3,4-Dihydroxystyrene): Wikipedia/Chemical Sources.[1][2][] 3,4-Dihydroxystyrene.[1][2][][7] Available at: [Link].[1][2][]
Sources
- 1. 5-[2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol;N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | C31H31ClF3NO4 | CID 117598040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(2-(4-Hydroxyphenyl)Ethenyl)Benzene-1,3-Diol | C14H12O3 | CID 5056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Alkylresorcinol Derivatives from the Bryozoan Schizomavella mamillata: Isolation, Synthesis, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. 5-Alkylresorcinol Derivatives from the Bryozoan Schizomavella mamillata: Isolation, Synthesis, and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7586013B2 - Method for preparing hydroxystyrenes and acetylated derivatives thereof - Google Patents [patents.google.com]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 5-Ethenylbenzene-1,3-diol
Foreword: Understanding the Critical Role of Solubility in Drug Development and Material Science
The Molecular Architecture of 5-Ethenylbenzene-1,3-diol: A Duality of Polarity
To comprehend the solubility of 5-ethenylbenzene-1,3-diol, we must first dissect its molecular structure. The molecule, with the chemical formula C₈H₈O₂, possesses a unique duality.[1] The benzene-1,3-diol (resorcinol) moiety imparts a significant degree of polarity. The two hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors, a characteristic that strongly favors interaction with polar solvents.[2] Conversely, the ethenylbenzene (vinylbenzene or styrene) portion of the molecule introduces a nonpolar, hydrophobic character. This vinyl group is primarily governed by van der Waals forces and will preferentially interact with nonpolar organic solvents.
This inherent structural dichotomy suggests that the solubility of 5-ethenylbenzene-1,3-diol will be highly dependent on the specific nature of the organic solvent. A simple "like dissolves like" principle predicts that its solubility will be optimized in solvents that can effectively solvate both the polar diol and the nonpolar vinylbenzene functionalities.
Caption: Molecular structure of 5-ethenylbenzene-1,3-diol.
Theoretical Framework: Predicting Solubility through Analogy and Hansen Solubility Parameters
In the absence of direct experimental data, a predictive approach grounded in established theory is paramount. We can infer the solubility behavior of 5-ethenylbenzene-1,3-diol by examining its constituent parts: resorcinol and ethenylbenzene.
-
Resorcinol (Benzene-1,3-diol): This parent compound is known to be soluble in polar solvents such as water, ethanol, ether, and glycerol.[3] It is only slightly soluble in less polar solvents like chloroform, carbon disulfide, and benzene.[3] This demonstrates the dominant role of the hydroxyl groups in dictating its solubility in polar media.
-
Ethenylbenzene (Styrene): In contrast, styrene is insoluble in water but soluble in ethanol and ether.[4] This highlights the solubility contribution of the nonpolar aromatic and vinyl components.
Hansen Solubility Parameters (HSP): A More Granular Prediction
To move beyond simple polarity rules, we can employ Hansen Solubility Parameters (HSP). This model dissects the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible. While the exact HSP values for 5-ethenylbenzene-1,3-diol are not published, we can estimate them based on group contribution methods and compare them to the known HSP of various organic solvents. This provides a semi-quantitative prediction of solubility.
Predicted Solubility Profile of 5-Ethenylbenzene-1,3-diol
Based on the analysis of its constituent moieties and the principles of "like dissolves like" and HSP, we can predict the solubility of 5-ethenylbenzene-1,3-diol in a range of common organic solvents.
Table 1: Predicted Solubility of 5-Ethenylbenzene-1,3-diol in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the diol can form strong hydrogen bonds with the solvent. The nonpolar vinylbenzene portion is also soluble in ethanol. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors for the diol's hydroxyl groups. Their moderate polarity can also solvate the nonpolar part of the molecule. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvent can interact favorably with the benzene ring of the solute via π-π stacking. However, the polar diol group will be poorly solvated. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The large mismatch in polarity between the highly polar diol group and the nonpolar aliphatic solvent will result in poor solubility. |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have a moderate polarity that may offer some solvation for both parts of the molecule, but strong interactions are unlikely. |
Experimental Protocol for the Determination of Solubility
To move from prediction to empirical fact, a well-designed experimental protocol is essential. The following details a robust, self-validating workflow for determining the solubility of 5-ethenylbenzene-1,3-diol.
4.1. Materials and Equipment
-
5-Ethenylbenzene-1,3-diol (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
4.2. Experimental Workflow: The Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
4.3. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 5-ethenylbenzene-1,3-diol into several vials.
-
Add a precise volume of the chosen organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials at a constant speed for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of 5-ethenylbenzene-1,3-diol of known concentrations in the mobile phase.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the filtered sample solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula:
-
S (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor
-
-
4.4. Self-Validation and Trustworthiness
To ensure the trustworthiness of the generated data, the following measures should be implemented:
-
Multiple Replicates: Perform each solubility measurement in at least triplicate to assess the precision of the method.
-
Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau, indicating equilibrium.
-
Solid Phase Characterization: After the experiment, analyze the remaining solid material using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to ensure that no phase transformation or solvate formation has occurred during the experiment.
Conclusion and Future Perspectives
While direct experimental data for the solubility of 5-ethenylbenzene-1,3-diol in organic solvents remains to be published, a strong predictive framework can be established based on its molecular structure and the known properties of its constituent parts. The dual polar and nonpolar nature of the molecule suggests a nuanced solubility profile, with a preference for polar protic and polar aprotic solvents.
The experimental protocol detailed in this guide provides a clear and robust pathway for researchers to empirically determine the solubility of this compound. The generation of such data will be invaluable for its application in drug delivery systems, polymer synthesis, and other areas of chemical and materials science. As a Senior Application Scientist, I encourage the rigorous application of these methodologies to build a comprehensive and reliable understanding of this promising molecule's behavior in solution.
References
-
ChemBK. Ethenylbenzene. [Link]
-
PubChem. 1,3-Benzenediol, 5-ethenyl-. [Link]
-
PubChem. Resorcinol. [Link]
-
Quora. Why is resorcinol soluble in water and ether?. [Link]
Sources
An In-depth Technical Guide to 5-Ethenylbenzene-1,3-diol (CAS Number: 113231-14-4)
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 113231-14-4, 5-ethenylbenzene-1,3-diol. Also known by its synonyms, 3,5-dihydroxystyrene and 5-vinylresorcinol, this molecule possesses a unique structural motif combining a resorcinol core with a vinyl group. While direct research on this specific molecule is limited, this guide synthesizes information from closely related analogues, such as resveratrol, other dihydroxystyrene isomers, and resorcinol derivatives, to provide insights into its potential biological activities, mechanisms of action, and applications in research and drug development. This document covers the compound's chemical and physical properties, plausible synthetic and analytical methodologies, and a discussion of its potential pharmacological relevance, particularly in the areas of antioxidant and anti-inflammatory research.
Introduction and Chemical Identity
5-Ethenylbenzene-1,3-diol is a phenolic compound of significant interest due to its structural similarity to well-characterized bioactive molecules. The presence of the resorcinol moiety suggests potential for antioxidant activity through the donation of hydrogen atoms from its hydroxyl groups, while the vinyl group offers a site for polymerization or further chemical modification.
Nomenclature and Structural Information
-
CAS Number : 113231-14-4[1]
-
IUPAC Name : 5-ethenylbenzene-1,3-diol
-
Synonyms : 3,5-dihydroxystyrene, 5-vinylresorcinol, 1,3-dihydroxy-5-vinylbenzene[1]
-
Molecular Formula : C₈H₈O₂[1]
-
Molecular Weight : 136.15 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of 5-ethenylbenzene-1,3-diol is presented in Table 1. These properties are crucial for understanding its solubility, stability, and potential for formulation.
| Property | Value | Source |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| XLogP3-AA | 1.8 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |
| Rotatable Bond Count | 1 | PubChem (Predicted) |
| Exact Mass | 136.052429 g/mol | PubChem |
| Monoisotopic Mass | 136.052429 g/mol | PubChem |
| Topological Polar Surface Area | 40.5 Ų | PubChem (Predicted) |
| Heavy Atom Count | 10 | PubChem (Predicted) |
Postulated Biological Activity and Mechanism of Action
Antioxidant Properties
The resorcinol (1,3-dihydroxybenzene) core is a well-established pharmacophore for antioxidant activity. Phenolic compounds, particularly those with multiple hydroxyl groups, can act as potent radical scavengers.[2] The proposed mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring.
The antioxidant capacity of dihydroxybenzene derivatives is influenced by the position of the hydroxyl groups.[2] It is plausible that 5-ethenylbenzene-1,3-diol exhibits significant antioxidant activity, comparable to other resorcinol derivatives.
Anti-inflammatory Effects
Many phenolic compounds, including the structurally related resveratrol (5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol), exhibit potent anti-inflammatory properties.[3] The mechanisms often involve the modulation of key inflammatory signaling pathways. A plausible mechanism for 5-ethenylbenzene-1,3-diol could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6]
Enzyme Inhibition
The positional isomer, 3,4-dihydroxystyrene, has been identified as a potent inhibitor of phenylalanine hydroxylase and other pteridine-dependent monooxygenases.[7][8] This suggests that dihydroxystyrene derivatives can interact with enzymatic active sites. While the 3,5-dihydroxy substitution pattern may lead to different binding affinities and specificities, the potential for enzyme inhibition by 5-ethenylbenzene-1,3-diol warrants investigation.
Synthesis and Purification Strategies
While a specific, optimized synthesis for 5-ethenylbenzene-1,3-diol is not widely published, established organic chemistry methodologies can be applied to its preparation.
Proposed Synthetic Routes
A plausible and efficient method for the synthesis of 5-ethenylbenzene-1,3-diol would be a Wittig reaction. This approach offers good control over the formation of the vinyl group.
Experimental Protocol: Wittig Reaction Approach
-
Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as n-butyllithium, is added dropwise at low temperature (e.g., 0 °C) to generate the ylide.
-
Wittig Reaction: A solution of 3,5-dimethoxybenzaldehyde in the same solvent is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Workup and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,3-dimethoxy-5-vinylbenzene.
-
Demethylation: The crude intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). A demethylating agent, such as boron tribromide (BBr₃), is added slowly. The reaction is stirred until complete demethylation is observed (monitored by TLC).
-
Final Workup and Purification: The reaction is carefully quenched with methanol, followed by water. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, 5-ethenylbenzene-1,3-diol, is purified by column chromatography.
Purification and Characterization
Purification of phenolic compounds like 5-ethenylbenzene-1,3-diol is typically achieved using chromatographic techniques.
-
Column Chromatography: Silica gel is a common stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Gradient elution may be necessary for optimal separation.
-
High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale purification, reversed-phase HPLC is highly effective.[9] A C18 column is typically used with a mobile phase of water and an organic modifier like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[9][10]
Characterization of the purified compound would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of hydroxyl and vinyl functional groups.
In Vitro and In Vivo Experimental Design
To investigate the hypothesized biological activities of 5-ethenylbenzene-1,3-diol, a series of in vitro and in vivo experiments can be designed.
In Vitro Assays
Antioxidant Activity:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to assess the radical scavenging ability of a compound.[11][12][13] The reduction of the DPPH radical by an antioxidant is measured spectrophotometrically.[11][12]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of a compound to protect a fluorescent probe from damage by peroxyl radicals.[13][14][15]
Anti-inflammatory Activity:
-
Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1), can be used.
-
Inflammatory Stimulus: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[4][5]
-
Endpoints:
-
Nitric Oxide (NO) Production: Measured using the Griess assay.
-
Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β): Quantified by ELISA.[5][6]
-
NF-κB Activation: Assessed by measuring the nuclear translocation of NF-κB subunits (e.g., p65) using immunofluorescence or Western blotting of nuclear extracts.[4] Luciferase reporter assays can also be employed in stably transfected cell lines.[4][16]
-
In Vivo Models
Should in vitro studies yield promising results, further investigation in animal models of inflammation and oxidative stress would be warranted.[17][18]
-
LPS-induced Endotoxemia: Mice or rats are injected with LPS to induce a systemic inflammatory response. The effect of 5-ethenylbenzene-1,3-diol on serum cytokine levels and organ damage can be assessed.
-
Carrageenan-induced Paw Edema: This is a classic model of acute inflammation. The ability of the compound to reduce paw swelling is measured.
Safety and Toxicological Profile
There is no specific toxicological data for 5-ethenylbenzene-1,3-diol. However, information on related compounds can provide some initial guidance.
-
Resorcinol: The parent compound, resorcinol, can be irritating to the skin and eyes.[19] Ingestion of large doses can lead to systemic toxicity, including effects on the central nervous system.[19][20][21]
-
Styrene: While structurally related, the toxicity of styrene is primarily associated with its metabolic activation to styrene oxide, a reactive epoxide. It is unclear if 5-ethenylbenzene-1,3-diol would undergo similar metabolic pathways.
A comprehensive toxicological evaluation, including cytotoxicity assays, genotoxicity tests, and acute and repeated-dose toxicity studies in animals, would be necessary to establish the safety profile of 5-ethenylbenzene-1,3-diol.
Conclusion and Future Directions
5-Ethenylbenzene-1,3-diol (CAS 113231-14-4) is a molecule with significant, yet largely unexplored, potential in the fields of pharmacology and materials science. Its structural similarity to known bioactive compounds, particularly in the resorcinol and stilbenoid families, strongly suggests that it may possess valuable antioxidant and anti-inflammatory properties. This technical guide has provided a framework for its synthesis, purification, and characterization, as well as a roadmap for the systematic investigation of its biological activities.
Future research should focus on the efficient and scalable synthesis of this compound to enable thorough biological evaluation. In-depth in vitro studies are required to confirm and quantify its antioxidant and anti-inflammatory effects and to elucidate the underlying molecular mechanisms. Should these studies prove fruitful, subsequent in vivo experiments and a comprehensive toxicological assessment will be crucial steps in determining its potential for further development as a therapeutic agent or a valuable research tool.
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Gomez-Serranillos, M. P., et al. (2014). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PubMed Central. [Link]
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The Biological Virtuoso: A Technical Guide to the Untapped Potential of 3,5-Dihydroxystyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
While its structural isomer, 3,4-dihydroxystyrene (catechol-styrene), has garnered significant attention, 3,5-dihydroxystyrene (resorcinol-styrene) remains a relatively enigmatic molecule within the expansive family of polyphenols. This technical guide serves as a pioneering exploration into the predicted biological activities of 3,5-dihydroxystyrene, drawing upon established knowledge of its structural analogs and the fundamental principles of its chemical architecture. We will delve into its potent antioxidant, anti-inflammatory, and cytoprotective potential, underpinned by its likely modulation of key signaling pathways such as Nrf2/ARE, NF-κB, and MAPK. This document provides not only a theoretical framework but also practical, field-proven experimental protocols to empower researchers to unlock the therapeutic promise of this intriguing compound.
Introduction: The Case for a Forgotten Isomer
Nature abounds with phenolic compounds, many of which form the bedrock of modern pharmacology and nutritional science. The hydroxystyrene scaffold, in particular, presents a fascinating intersection of a reactive vinyl group and a hydroxylated aromatic ring, predisposing it to a range of biological interactions. While the ortho-dihydroxy configuration of 3,4-dihydroxystyrene is a well-documented pharmacophore, the meta-dihydroxy arrangement of 3,5-dihydroxystyrene offers a unique electronic and steric profile that suggests a distinct yet equally compelling spectrum of bioactivities. The resorcinol moiety is a known constituent of numerous bioactive natural products, lauded for its antioxidant and enzymatic inhibitory properties. This guide posits that 3,5-dihydroxystyrene, by virtue of its hybrid structure, is a prime candidate for investigation as a multi-target therapeutic agent.
Synthesis and Physicochemical Properties
The accessibility of a compound is paramount to its study. While not as readily available as some commercial polyphenols, 3,5-dihydroxystyrene can be synthesized through established organic chemistry routes. A common approach involves the Wittig reaction of 3,5-dihydroxybenzaldehyde, a commercially available starting material.
Table 1: Physicochemical Properties of 3,5-Dihydroxystyrene
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂ | - |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | - |
| pKa | Estimated ~9.5 (for phenolic hydroxyls) | - |
Predicted Biological Activities and Mechanistic Insights
Based on the activities of structurally related compounds such as resveratrol, hydroxytyrosol, and other resorcinol derivatives, we can hypothesize a range of biological effects for 3,5-dihydroxystyrene.
Potent Antioxidant and Radical Scavenging Activity
The 3,5-dihydroxy (resorcinol) configuration is a potent hydrogen donor, enabling the molecule to effectively neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct antioxidant activity is a crucial first line of defense against cellular oxidative stress.
Beyond direct scavenging, 3,5-dihydroxystyrene is predicted to be a potent activator of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. This pathway is the master regulator of the cellular antioxidant response, upregulating the expression of a battery of cytoprotective enzymes.
Anti-inflammatory Effects via NF-κB and MAPK Inhibition
Chronic inflammation is a key driver of numerous pathologies. Polyphenols are well-known for their anti-inflammatory properties, primarily through the inhibition of the pro-inflammatory transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). 3,5-dihydroxystyrene is expected to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing its nuclear translocation and the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[2][3]
Furthermore, the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38) are crucial upstream regulators of inflammation. It is plausible that 3,5-dihydroxystyrene can modulate the phosphorylation status of these kinases, thus dampening the inflammatory cascade.
Potential Anticancer Activity
Many phenolic compounds exhibit anticancer properties through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][5][6][7] The predicted ability of 3,5-dihydroxystyrene to induce oxidative stress in cancer cells (a pro-oxidant effect at higher concentrations, in contrast to its antioxidant effect in normal cells) and to inhibit pro-survival signaling pathways like NF-κB and Akt makes it a promising candidate for anticancer research.
Neuroprotective and Cardioprotective Roles
Oxidative stress and inflammation are central to the pathogenesis of neurodegenerative diseases and cardiovascular disorders.[8][9][10][11][12][13][14][15] By mitigating these processes, 3,5-dihydroxystyrene could offer protection to neurons and cardiomyocytes. Its ability to activate the Nrf2 pathway is particularly relevant in neuroprotection, as this pathway is often dysregulated in conditions like Alzheimer's and Parkinson's disease.[16]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate the investigation of 3,5-dihydroxystyrene, we provide the following validated protocols.
Protocol: DPPH Radical Scavenging Assay
Objective: To determine the direct antioxidant capacity of 3,5-dihydroxystyrene.
Materials:
-
3,5-dihydroxystyrene
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 3,5-dihydroxystyrene in methanol (e.g., 10 mM).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 50, 100 µM).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of 3,5-dihydroxystyrene.
-
Add 100 µL of the DPPH solution to each well.
-
Use methanol as a blank and a DPPH solution without the test compound as a negative control. Ascorbic acid can be used as a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
Protocol: Western Blot for NF-κB p65 Nuclear Translocation
Objective: To assess the effect of 3,5-dihydroxystyrene on the activation of the NF-κB pathway.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
3,5-dihydroxystyrene
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed RAW 264.7 cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 3,5-dihydroxystyrene for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the nuclear p65 levels to Lamin B1 and cytoplasmic p65 levels to GAPDH.
Conclusion and Future Directions
3,5-dihydroxystyrene represents a compelling yet understudied molecule with significant therapeutic potential. Its unique structural features suggest a profile of potent antioxidant and anti-inflammatory activities, with plausible applications in oncology, neurology, and cardiology. The experimental frameworks and protocols provided in this guide are intended to serve as a launchpad for rigorous scientific inquiry. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of its precise molecular targets. The exploration of 3,5-dihydroxystyrene could unveil a new class of dual-action antioxidant and anti-inflammatory agents, addressing a critical need in the management of complex chronic diseases.
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Koizumi, S., Matsushima, Y., Nagatsu, T., Iinuma, H., Takeuchi, T., & Umezawa, H. (1984). 3,4-dihydroxystyrene, a novel microbial inhibitor for phenylalanine hydroxylase and other pteridine-dependent monooxygenases. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 789(2), 111–118. [Link]
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An In-Depth Technical Guide to the Thermal Stability and Degradation of 5-Vinylresorcinol
Foreword for the Researcher
5-Vinylresorcinol, a bifunctional molecule featuring a polymerizable vinyl group and a reactive resorcinol moiety, stands at the crossroads of polymer chemistry and pharmaceutical science. Its structure suggests applications ranging from functional polymers and resins to precursors for bioactive molecules.[1][2] However, the very features that make this molecule attractive also introduce complexities in its handling, storage, and processing, particularly concerning its thermal stability. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the thermal behavior of 5-vinylresorcinol. We will move beyond a simple recitation of data to explore the causality behind its degradation pathways and provide robust, field-proven methodologies for its characterization. Our approach is grounded in the principles of chemical reactivity, drawing parallels from well-studied analogous structures to illuminate the behavior of this specific compound.
The Bifunctional Nature and Inherent Reactivity of 5-Vinylresorcinol
5-Vinylresorcinol (3,5-dihydroxystyrene) is an aromatic compound characterized by a vinyl group attached to a resorcinol (1,3-dihydroxybenzene) ring. This unique combination imparts a dual reactivity:
-
The Vinyl Group: Prone to addition polymerization, similar to styrene and other vinylphenols. This reaction is typically exothermic and can be initiated by heat, light, or radical initiators. Vinylphenols are known to be highly reactive and can polymerize even at room temperature, posing storage and handling challenges.[2][3]
-
The Resorcinol Moiety: The two hydroxyl groups activate the aromatic ring, making it susceptible to electrophilic substitution and oxidation. The phenolic hydroxyl groups also allow for hydrogen bonding, influencing the material's physical properties and potential for cross-linking.[4][5]
This dual nature dictates that its thermal degradation is not a simple, single-step process but rather a complex interplay of polymerization and subsequent decomposition of the resulting polymer.
Predicted Thermal Degradation Pathways
Direct experimental studies on the thermal degradation of 5-vinylresorcinol are not extensively documented in publicly available literature. However, by examining the well-established degradation mechanisms of its constituent parts—styrenic polymers and phenolic resins—we can construct a highly probable model of its behavior under thermal stress.
In an Inert Atmosphere (e.g., Nitrogen)
In the absence of oxygen, the degradation is primarily driven by heat. The process can be conceptualized in two main stages:
-
Low-Temperature Regime (approx. 100-250°C): Thermal Polymerization. Upon heating, the vinyl groups of 5-vinylresorcinol monomers will readily undergo free-radical polymerization to form poly(5-vinylresorcinol). This is an exothermic process that can be observed by Differential Scanning Calorimetry (DSC).[6]
-
High-Temperature Regime (>300°C): Polymer Degradation. The resulting polymer will then degrade at higher temperatures. This degradation is expected to proceed via mechanisms analogous to polystyrene and phenolic resins:
-
Chain Scission: Random and end-chain scission of the polymer backbone will generate radical species.
-
Depolymerization: These radicals can lead to "unzipping" of the polymer chain, reverting to the 5-vinylresorcinol monomer.
-
Ring Decomposition: At even higher temperatures (typically >400°C), the resorcinol ring itself will start to decompose, leading to the evolution of smaller molecules like water, carbon monoxide, carbon dioxide, and methane, and the formation of a stable char residue.
-
Caption: Predicted degradation pathway of 5-vinylresorcinol in an inert atmosphere.
In an Oxidative Atmosphere (e.g., Air)
The presence of oxygen introduces additional, often lower-temperature, degradation pathways.
-
Initial Polymerization: As in an inert atmosphere, thermal polymerization is an expected initial step.
-
Thermo-oxidative Degradation: Oxygen will attack both the polymer backbone and the resorcinol ring.
-
Oxidation of the Polymer Backbone: Peroxide and hydroperoxide formation can lead to chain scission at lower temperatures than in an inert atmosphere.
-
Oxidation of the Resorcinol Moiety: The electron-rich resorcinol ring is susceptible to oxidation, which can lead to the formation of quinone-like structures and subsequent ring-opening reactions. This will result in a more complex mixture of volatile degradation products, including aldehydes, ketones, and carboxylic acids. Benzaldehyde is a common oxidation product of styrenic compounds.[4]
-
Accelerated Char Oxidation: The char formed at higher temperatures will be less stable in air and will oxidize to CO and CO₂, resulting in a lower final residue compared to degradation in nitrogen.
-
Caption: Predicted thermo-oxidative degradation of 5-vinylresorcinol.
Key Analytical Techniques for Stability Assessment
A multi-faceted approach is essential to fully characterize the thermal stability and degradation of 5-vinylresorcinol.
| Technique | Information Gained | Rationale |
| Thermogravimetric Analysis (TGA) | Onset of degradation, mass loss stages, residual char content, kinetic parameters. | Provides quantitative data on mass changes as a function of temperature, allowing for the determination of degradation temperatures and overall thermal stability.[7] |
| Differential Scanning Calorimetry (DSC) | Melting point, glass transition temperature (of polymer), polymerization exotherm, degradation endo/exotherms. | Measures heat flow into or out of a sample, identifying phase transitions and reactive events like polymerization and decomposition.[3] |
| TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) | Real-time identification of evolved gaseous degradation products. | By analyzing the gases evolved during TGA, the chemical nature of the degradation products can be identified, providing direct evidence for the proposed degradation pathways.[8] |
| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Detailed separation and identification of individual degradation products. | The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by GC and identified by MS, offering a detailed "fingerprint" of the degradation products.[9] |
Field-Proven Experimental Protocols
The following protocols are designed to provide a comprehensive and self-validating assessment of the thermal stability of 5-vinylresorcinol.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal and thermo-oxidative stability of 5-vinylresorcinol.
Methodology Rationale: By running the analysis in both an inert (nitrogen) and an oxidative (air or synthetic air) atmosphere, we can differentiate between purely thermal degradation and thermo-oxidative processes. A controlled heating rate of 10 °C/min is standard for kinetic analysis and allows for good resolution of thermal events.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the TGA is calibrated for mass and temperature. Clean the sample pan (platinum or alumina) by heating it to 900°C to remove any residues.
-
Sample Preparation: Weigh 5-10 mg of 5-vinylresorcinol directly into the tared TGA pan.
-
Experimental Setup (Nitrogen Atmosphere):
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 30°C) to 800°C at a heating rate of 10 °C/min.
-
-
Experimental Setup (Air Atmosphere):
-
Repeat steps 1 and 2 with a fresh sample.
-
Purge the furnace with synthetic air at a flow rate of 50-100 mL/min for 30 minutes.
-
Heat the sample from ambient temperature to 800°C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot mass (%) versus temperature for both runs.
-
Determine the onset temperature of degradation (Tonset), typically defined as the temperature at which 5% mass loss occurs.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
-
Quantify the residual mass at 800°C for both atmospheres.
-
Caption: Experimental workflow for TGA analysis of 5-vinylresorcinol.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To characterize the melting, polymerization, and degradation behavior of 5-vinylresorcinol.
Methodology Rationale: A heat-cool-heat cycle is employed. The first heat scan reveals the melting point and the exothermic polymerization. The cooling step helps to ensure complete polymerization. The second heat scan then characterizes the thermal properties (like the glass transition temperature, Tg) of the newly formed poly(5-vinylresorcinol) and its subsequent degradation at higher temperatures. Using hermetically sealed pans is crucial to prevent the volatile monomer from evaporating before polymerization.
Step-by-Step Protocol:
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Weigh 3-5 mg of 5-vinylresorcinol into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Experimental Program:
-
Segment 1 (First Heat): Equilibrate at 25°C. Heat from 25°C to 250°C at 10 °C/min. This will show the melting endotherm followed by the polymerization exotherm.
-
Segment 2 (Cool): Cool from 250°C to 25°C at 20 °C/min.
-
Segment 3 (Second Heat): Heat from 25°C to 450°C at 10 °C/min. This will show the glass transition of the polymer and any subsequent degradation events.
-
-
Data Analysis:
-
First Heat: Determine the melting point (Tm) and enthalpy of fusion (ΔHf). Determine the onset temperature and peak temperature of the polymerization exotherm and calculate the enthalpy of polymerization (ΔHp).
-
Second Heat: Determine the glass transition temperature (Tg) of the polymer. Identify the onset and peak temperatures of any endothermic or exothermic events related to degradation.
-
Caption: Experimental workflow for DSC analysis of 5-vinylresorcinol.
Comparative Data and Interpretation
While specific data for 5-vinylresorcinol is pending experimental determination, the following table provides context based on related compounds.
| Compound | Analysis Type | Key Thermal Events | Approximate Temperature (°C) | Reference(s) |
| Resorcinol | DSC | Melting Point | 110 | [4][5] |
| TGA (N₂) | Onset of Decomposition | ~200-250 | Inferred from resin data | |
| Polystyrene | TGA (Air) | Onset of Decomposition | ~270 | [4] |
| TGA (Air) | Main Decomposition Peak | ~350-425 | [4] | |
| Phenol-Formaldehyde Resin | TGA (N₂) | Main Decomposition | ~350-500 | [10] |
| TGA (N₂) | Carbonization | >600 | [11] | |
| Poly(4-vinylphenol) | DSC | Glass Transition (Tg) | High (relative to other vinyl polymers) |
Interpretation for 5-Vinylresorcinol:
-
DSC: Expect a melting point slightly different from resorcinol due to the vinyl group. A strong exotherm between 150-250°C corresponding to polymerization is highly likely. The Tg of the resulting polymer is expected to be high due to the bulky, hydrogen-bonding resorcinol side groups.
-
TGA (Nitrogen): The initial mass loss might be observed at a slightly lower temperature than polystyrene due to the presence of the hydroxyl groups. A significant char residue (>20%) is expected due to the high aromatic content of the resorcinol rings.
-
TGA (Air): The onset of degradation will likely be lower than in nitrogen. The degradation will occur in multiple stages, and the final residual mass will be very low due to the oxidation of the char.
Conclusion and Future Directions
The thermal stability of 5-vinylresorcinol is a complex interplay between its vinyl and resorcinol functionalities. The primary thermal event at lower temperatures is predicted to be an exothermic polymerization, followed by the degradation of the resulting polymer at higher temperatures through mechanisms involving both chain scission and decomposition of the phenolic rings. The presence of oxygen is expected to lower the degradation temperature and lead to a more complex array of oxidized products.
The protocols outlined in this guide provide a robust framework for the experimental validation of these predictions. Future research should focus on:
-
Evolved Gas Analysis: Utilizing TGA-FTIR and Py-GC-MS to definitively identify the degradation products and confirm the proposed pathways.
-
Kinetic Studies: Employing multiple heating rate TGA experiments to calculate the activation energy of degradation, providing a quantitative measure of stability.
-
Isothermal Analysis: Performing isothermal TGA and DSC experiments at relevant processing temperatures to assess long-term stability under specific conditions.
By systematically applying these methodologies, researchers can gain the necessary insights to safely handle, store, and process 5-vinylresorcinol, unlocking its full potential in drug development and materials science.
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Singh, R., et al. (2021). Thermal analysis of monomers. (a) DSC profiles for crystals of the... ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note & Protocols: 5-Vinylresorcinol as a Functional Monomer in Advanced Resin Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-vinylresorcinol (5-ethenylbenzene-1,3-diol) as a monomer for the synthesis of functional polyvinyl resins. 5-Vinylresorcinol offers a unique combination of a polymerizable vinyl group and reactive phenolic hydroxyls on a resorcinol moiety. This structure allows for the creation of linear, thermoplastic polymers with pendant functional groups, a significant departure from traditional crosslinked resorcinol-formaldehyde resins. This guide details a robust protocol for the free-radical polymerization of 5-vinylresorcinol, outlines critical characterization techniques for the resulting poly(5-vinylresorcinol), and discusses the causality behind experimental choices. Potential applications, including advanced adhesives, functional coatings, and platforms for drug delivery, are explored.
Introduction: Bridging Vinyl Polymerization and Phenolic Resin Functionality
Resorcinol (1,3-dihydroxybenzene) is a cornerstone in the synthesis of high-performance phenolic resins, prized for their thermal stability, adhesive properties, and durability. Traditionally, these are thermosetting resins formed through condensation polymerization with aldehydes like formaldehyde. While effective, this process results in highly crosslinked, intractable networks.
The introduction of a vinyl group to the resorcinol structure, creating 5-vinylresorcinol, opens a new paradigm in resin design. By employing addition polymerization techniques common for vinyl monomers, it is possible to synthesize soluble, linear polymers.[1][2] This approach preserves the valuable phenolic hydroxyl groups as pendant moieties along the polymer backbone. These hydroxyl groups are then readily available for post-polymerization modification, crosslinking reactions, or to impart specific functionalities such as hydrophilicity, adhesion, and potential biological activity.
This guide focuses on leveraging free-radical polymerization, a versatile and widely used method, to synthesize poly(5-vinylresorcinol) and harness its unique properties for advanced material development.[3]
Synthesis of Poly(5-vinylresorcinol): A Detailed Protocol
The following protocol describes the synthesis of poly(5-vinylresorcinol) via solution-based free-radical polymerization. The causality for each step is explained to ensure both reproducibility and a fundamental understanding of the process.
Materials and Equipment
| Reagents & Solvents | Purity/Grade | Supplier Example | Purpose |
| 5-Vinylresorcinol Monomer | >98% | Specialty Chemical Supplier | Monomer |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | >98% | Sigma-Aldrich | Free-Radical Initiator |
| Tetrahydrofuran (THF), Anhydrous | >99.9%, Inhibitor-free | Sigma-Aldrich | Reaction Solvent |
| Methanol, ACS Grade | >99.8% | Fisher Scientific | Non-solvent for Precipitation |
| Diethyl Ether, Anhydrous | >99.7% | Sigma-Aldrich | Non-solvent for Precipitation |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity (99.99%+) | Airgas | Inert Atmosphere |
| Equipment | Description/Specification |
| Schlenk Flask / Three-neck Round-bottom Flask | 100 mL, with stopcocks |
| Reflux Condenser | With gas inlet/outlet |
| Magnetic Stirrer with Hot Plate | Capable of maintaining ±1°C |
| Schlenk Line or Inert Gas Manifold | For handling air-sensitive reagents |
| Syringes and Needles | For inert transfer of liquids |
| Buchner Funnel and Filter Flask | For polymer collection |
| Vacuum Oven | For drying the final product |
Experimental Workflow Diagram
Caption: Experimental workflow for poly(5-vinylresorcinol) synthesis.
Step-by-Step Polymerization Protocol
-
Preparation and Setup:
-
Initiator Purification: AIBN is recrystallized from methanol to remove any inhibitors or decomposition products. This ensures a predictable initiation rate.
-
Glassware: All glassware is oven-dried at 120°C for at least 4 hours and assembled hot under a stream of inert gas (N₂ or Ar) to eliminate moisture, which can interfere with the reaction.
-
Apparatus: Assemble a 100 mL three-neck flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Connect the top of the condenser to a gas bubbler via the inert gas line.
-
-
Reaction:
-
Charging Reagents: To the flask, add 5-vinylresorcinol (e.g., 5.00 g) and AIBN (e.g., 50 mg, ~1 mol% relative to monomer). The initiator concentration can be adjusted to target different molecular weights; lower concentrations generally yield higher molecular weights.
-
Inerting the System: Seal the flask and perform three cycles of vacuum/backfill with high-purity inert gas. This is critical to remove oxygen, which is a potent radical scavenger and will inhibit polymerization. The phenolic hydroxyls are also susceptible to oxidation.
-
Solvent Addition: Add anhydrous THF (e.g., 50 mL) via a dry syringe through the septum. The concentration should be sufficient to keep both the monomer and the resulting polymer in solution.
-
Polymerization: Immerse the flask in a preheated oil bath at 65-70°C. AIBN has a 10-hour half-life of around 65°C, providing a steady flux of radicals. Stir the solution vigorously. The reaction is typically run for 12-24 hours to achieve high monomer conversion.
-
-
Workup and Purification:
-
Termination & Cooling: Remove the flask from the oil bath and allow it to cool to room temperature. The polymerization will effectively cease upon cooling.
-
Precipitation: In a separate beaker, prepare a 10-fold excess of a non-solvent, such as cold methanol or a methanol/diethyl ether mixture. Vigorously stir the non-solvent and slowly pour the viscous polymer solution into it. The polymer should immediately precipitate as a solid. This step is crucial for separating the polymer from unreacted monomer, initiator fragments, and the solvent.
-
Collection: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected polymer cake several times with fresh, cold non-solvent (methanol) to remove any remaining impurities.
-
Drying: Transfer the purified polymer to a tared watch glass and dry in a vacuum oven at 40-50°C for 24 hours or until a constant weight is achieved. The final product should be a white to pale-yellow powder.
-
Self-Validating System: Polymer Characterization Protocols
Characterization is essential to confirm the successful synthesis and understand the properties of the poly(5-vinylresorcinol).
Structural Analysis
-
¹H NMR Spectroscopy:
-
Protocol: Dissolve ~10 mg of the dried polymer in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).
-
Causality & Expected Results: The spectrum should confirm polymerization by the disappearance of the characteristic vinyl proton signals (typically 5-7 ppm) of the monomer. Concurrently, new broad signals corresponding to the aliphatic polymer backbone protons will appear (typically 1-3 ppm). The aromatic and hydroxyl proton signals will remain, albeit broadened.[4]
-
-
FTIR Spectroscopy:
-
Protocol: Analyze a small sample of the dry polymer using an ATR-FTIR spectrometer.
-
Causality & Expected Results: Successful polymerization is indicated by the disappearance or significant reduction of the vinyl C=C stretching peak (~1630 cm⁻¹) and the =C-H out-of-plane bending peaks (~910 and 990 cm⁻¹). Key peaks that should be retained include the broad O-H stretch from the phenolic groups (~3200-3500 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and the C-O stretching peak (~1150-1250 cm⁻¹).[5][6]
-
Molecular Weight Analysis
-
Gel Permeation Chromatography (GPC/SEC):
-
Protocol: Prepare a dilute solution of the polymer (~1-2 mg/mL) in a suitable mobile phase (e.g., THF with 0.1% triethylamine to prevent interaction with the column packing). Analyze using a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.[7][8]
-
Causality & Expected Results: GPC separates polymer chains by their hydrodynamic volume, providing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[9][10] For standard free-radical polymerization, a PDI between 1.5 and 2.5 is typically expected.
-
Thermal Properties
-
Thermogravimetric Analysis (TGA):
-
Protocol: Heat a small sample (~5-10 mg) of the polymer from room temperature to ~800°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Causality & Expected Results: TGA measures weight loss as a function of temperature, indicating the thermal stability of the resin. Phenolic resins are known for their high thermal stability and char yield.[11][12][13] The onset of decomposition provides the upper service temperature limit.
-
-
Differential Scanning Calorimetry (DSC):
-
Protocol: Heat a small, sealed sample (~5-10 mg) through a heat/cool/heat cycle (e.g., -50°C to 200°C at 10°C/min) under nitrogen.
-
Causality & Expected Results: The second heating scan is analyzed to determine the glass transition temperature (Tg), a critical property for amorphous thermoplastic polymers that defines the transition from a rigid, glassy state to a softer, rubbery state.[14]
-
| Parameter | Technique | Expected Outcome / Significance |
| Polymer Structure | ¹H NMR, FTIR | Confirmation of vinyl group polymerization; retention of phenolic -OH groups. |
| Molecular Weight (Mn, Mw) | GPC/SEC | Determines the average polymer chain length, affecting physical properties. |
| Polydispersity (PDI) | GPC/SEC | Measures the breadth of the molecular weight distribution. |
| Thermal Stability | TGA | Identifies the decomposition temperature and char yield. |
| Glass Transition (Tg) | DSC | Defines the polymer's transition from a glassy to a rubbery state. |
Potential Applications and Future Directions
The unique structure of poly(5-vinylresorcinol) makes it a versatile platform for numerous applications.
Advanced Adhesives and Binders
The high concentration of phenolic hydroxyl groups provides excellent adhesion to polar substrates through hydrogen bonding. The polymer can be used as a thermoplastic adhesive or blended into existing formulations. The hydroxyls also serve as reactive sites for crosslinking with agents like epoxies or isocyanates to form durable thermoset systems, potentially acting as a modern alternative to resorcinol-formaldehyde resins in tire cord and wood composite applications.
Functional Coatings and Surface Modification
As a component in coatings, poly(5-vinylresorcinol) can enhance adhesion, improve thermal resistance, and provide a surface rich in hydroxyl groups for further functionalization (e.g., grafting other molecules).
Drug Delivery and Biomedical Applications
The biocompatibility of polyvinyl-based polymers is well-documented.[15][16] The resorcinol moiety itself has antiseptic properties. Poly(5-vinylresorcinol) could be explored for:
-
Polymer-drug conjugates: Covalently attaching drugs to the hydroxyl groups for controlled release.
-
Hydrogel formation: Crosslinking the polymer to form hydrogels for encapsulating and delivering therapeutic agents.[17]
-
Bioactive materials: The polymer itself may exhibit intrinsic biological activity that can be leveraged in medical device coatings or wound dressings.
Copolymerization for Tunable Properties
To tailor the resin's properties, 5-vinylresorcinol can be copolymerized with other vinyl monomers.[18] For example:
-
Styrene: To increase hydrophobicity and lower cost.
-
Methyl Methacrylate (MMA): To improve optical clarity and weatherability.
-
N-vinylpyrrolidone: To enhance water solubility and biocompatibility.
Caption: Logical relationship from monomer structure to applications.
References
-
Capital Resin Corporation. (2021). The Properties and Uses of Resorcinol. [Link]
- Google Patents. (Date N/A). Synthesis method of resorcinol.
-
Agilent. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. [Link]
-
ResearchGate. (2017). Free radical polymerization of vinyl monomers. [Link]
-
MDPI. (2021). Fabrication and Characterization of Poly (vinyl alcohol) and Chitosan Oligosaccharide-Based Blend Films. [Link]
-
ResearchGate. (2017). Synthesis and thermal properties of some phenolic resins. [Link]
-
PubMed. (2001). Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules. [Link]
-
YouTube. (2024). How Does Polyol Affect Polyurethane Properties?. [Link]
-
PubMed Central. (2021). Characterization of Thermoresponsive Poly-N-Vinylcaprolactam Polymers for Biological Applications. [Link]
-
Defence Science and Technology Group. (Date N/A). HEAT OF PYROLYSIS OF PHENOLIC RESIN. [Link]
-
Redalyc. (2020). Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. [Link]
-
University of Southern Mississippi. (Date N/A). FREE RADICAL POLYMERIZATION. [Link]
-
ACS Publications. (1977). 13C- and 1H-NMR Investigations of Sequence Distribution in Vinyl Alcohol-Vinyl Acetate Copolymers. [Link]
-
Wikipedia. (Date N/A). Gel permeation chromatography. [Link]
-
CORE. (2015). Phenolic resins emissions upon thermal degradation. [Link]
-
Springer. (2007). An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens. [Link]
-
Polymer Science Learning Center. (Date N/A). Free Radical Vinyl Polymerization. [Link]
-
ResearchGate. (2009). Synthesis, characterization and photopolymerization of vinyl functionalized poly (ε-caprolactone). [Link]
-
Royal Society of Chemistry. (2022). (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications. [Link]
-
AKJournals. (1991). Thermal analysis of phenolic resin based pyropolymers. [Link]
-
Journal of Applied Pharmaceutical Science. (2011). Synthesis, characterization and use of Poly (N-isopropylacrylamide-co-N-vinylcaprolactam) crosslinked thermoresponsive microspheres for control release of Ciproflaxin hydrochloride drug. [Link]
-
Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. [Link]
-
ResearchGate. (2011). Characterization of linear low-density polyethylene/poly(vinyl alcohol) blends and their biodegradability by Vibrio sp isolated from marine benthic environment. [Link]
-
Shimadzu. (Date N/A). Measurement of Molecular Weight by using GPC method. [Link]
-
MDPI. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. [Link]
-
National Institutes of Health. (2016). Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis. [Link]
-
TA Instruments. (2018). Introduction to GPC. [Link]
-
ResearchGate. (2020). Nuclear magnetic resonance (¹H‐NMR) spectra of poly(vinyl alcohol) (PVA). [Link]
-
YouTube. (2024). Understanding Gel Permeation Chromatography: A Quick Guide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pslc.ws [pslc.ws]
- 3. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. redalyc.org [redalyc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. agilent.com [agilent.com]
- 8. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 9. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. youtube.com [youtube.com]
- 11. tms.org [tms.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Characterization of Thermoresponsive Poly-N-Vinylcaprolactam Polymers for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for the Quantification of 3,5-Dihydroxystyrene (5-Vinylresorcinol)
Executive Summary
3,5-Dihydroxystyrene (CAS: 500-38-9), often referred to as 5-vinylresorcinol, presents a unique analytical challenge due to its dual reactivity: the phenolic hydroxyls are prone to oxidation, while the vinyl side chain is highly susceptible to spontaneous polymerization and radical attack. This application note outlines robust protocols for its quantification in complex matrices (biological fluids and natural resins).
Key Takeaway: Successful quantification requires a "Stabilize-then-Analyze" approach. Standard extraction protocols must be modified to include radical inhibitors (e.g., BHT) and antioxidants immediately upon sample collection to prevent the formation of insoluble oligomers that evade detection.
Chemical Context & Stability Mechanisms
Before attempting quantification, the analyst must understand the degradation pathways that lead to low recovery rates.
-
Oxidative Coupling: The resorcinol moiety (1,3-benzenediol) easily oxidizes to form quinones, which then dimerize.
-
Vinyl Polymerization: Unlike simple phenols, the styryl group allows for radical polymerization, forming polystyrene-like chains. This is accelerated by light and heat.
Critical Control Point: All solvents and extraction buffers must be degassed and supplemented with 0.05% (w/v) Butylated Hydroxytoluene (BHT) or Ascorbic Acid to arrest these pathways.
Analytical Workflow Diagram
The following flowchart visualizes the critical decision points and stabilization steps required for valid data.
Figure 1: Analytical workflow emphasizing the critical stabilization step prior to extraction.
Sample Preparation Protocols
Protocol A: Biological Fluids (Plasma/Urine)
Target: Metabolite quantification
-
Aliquot: Transfer 200 µL of plasma into a pre-chilled amber microcentrifuge tube.
-
Stabilization: Immediately add 20 µL of Stabilizer Solution (1% Ascorbic Acid + 0.1% BHT in water). Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of ice-cold Acetonitrile (containing 50 ng/mL 3,5-dimethoxystyrene as Internal Standard).
-
Extraction: Vortex vigorously for 2 min. Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant: Transfer supernatant to a silanized glass vial. Do not use standard plastic vials as styrenes can adsorb to polypropylene.
Protocol B: Natural Resins (Lacquer Sap/Plant Exudates)
Target: Monomer profiling
-
Dissolution: Weigh 50 mg of sap into a 10 mL amber volumetric flask.
-
Solvent: Dissolve in Ethanol:Acetonitrile (50:50) containing 0.05% BHT.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter. Nylon filters should be avoided due to potential binding of phenolic moieties.
Method I: HPLC-FLD (High-Sensitivity Quantification)
This is the preferred method for routine quantification due to the natural fluorescence of the resorcinol core, which offers 10-50x higher sensitivity than UV.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (Maintains phenol protonation) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Temp | 30°C (Controlled to prevent retention shifts) |
| Injection | 10 µL |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Elute polar interferences) |
| 12.0 | 90 | Linear Gradient |
| 14.0 | 90 | Wash |
| 14.1 | 5 | Re-equilibration |
Detection Parameters
-
Fluorescence (Preferred): Excitation: 280 nm | Emission: 310 nm
-
UV-Vis (Alternative): 280 nm (Aromatic ring) and 254 nm (Vinyl conjugation). Note: 254 nm is less specific.
Technical Insight: The acidic mobile phase (pH ~2.7) is non-negotiable. At neutral pH, the phenolic protons dissociate (pKa ~9.4), leading to peak tailing and secondary interactions with the silica backbone.
Method II: GC-MS (Structural Confirmation)
Because 3,5-dihydroxystyrene is non-volatile and polar, it requires derivatization. Silylation is the industry standard to cap the hydroxyl groups and improve volatility.
Derivatization Protocol (TMS Capping)
-
Dry: Evaporate 100 µL of the extract (from Section 4) to dryness under Nitrogen at 35°C. Do not use heat >40°C to avoid polymerization.
-
Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Solvent: Add 50 µL of anhydrous Pyridine.
-
Reaction: Incubate at 60°C for 30 minutes.
-
Cool & Dilute: Cool to room temp and dilute with 200 µL Hexane prior to injection.
GC-MS Parameters
| Parameter | Specification |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Splitless mode, 250°C |
| Transfer Line | 280°C |
| Source Temp | 230°C |
Mass Spectral Targets (SIM Mode)
For quantification, use Selected Ion Monitoring (SIM) for the Bis-TMS derivative of 3,5-dihydroxystyrene (MW approx 280 amu).
-
Target Ion: m/z 280 (Molecular Ion, M+)
-
Qualifier Ions: m/z 265 (M - CH3), m/z 73 (TMS group)
Validation & Troubleshooting
Linearity & Range
-
Range: 10 ng/mL to 5000 ng/mL.
-
Curve: Weighted linear regression (1/x²) is recommended as variance typically increases with concentration in phenolic analysis.
Common Failure Modes
-
Peak Broadening/Tailing: usually indicates the mobile phase pH is too high (>3.0). Freshly prepare 0.1% Formic Acid.
-
Loss of Signal: Polymerization occurred in the vial. Check if BHT was added. Ensure autosampler is kept at 4°C.
-
Ghost Peaks (GC-MS): Incomplete derivatization. Ensure reagents are moisture-free (store BSTFA in desiccator).
References
HPLC method for 1,3-Benzenediol, 5-ethenyl- analysis
Application Note: AN-2026-DHS High-Performance Liquid Chromatography (HPLC) Analysis of 1,3-Benzenediol, 5-ethenyl- (3,5-Dihydroxystyrene)
Introduction
1,3-Benzenediol, 5-ethenyl- (CAS: 500-67-4), commonly known as 3,5-Dihydroxystyrene or 5-Vinylresorcinol , is a critical intermediate in the synthesis of resveratrol analogues (e.g., deoxyrhapontigenin) and a functional monomer in supramolecular polymer chemistry. Structurally, it consists of a resorcinol core with a reactive vinyl group at the 5-position.
Analytical Challenge: The analysis of 5-ethenyl-1,3-benzenediol presents a unique dichotomy:
-
Polarity: The phenolic hydroxyls impart significant polarity, requiring aqueous-compatible stationary phases to prevent pore dewetting or poor retention.
-
Reactivity: The vinyl group makes the compound susceptible to spontaneous polymerization or oxidation (quinone formation), particularly under basic conditions or upon exposure to light and heat.
This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method designed to balance retention with stability. It utilizes an acidic mobile phase to suppress phenolic ionization and prevent peak tailing, coupled with a gradient specifically tuned to separate the monomer from potential oligomeric impurities.
Method Development & Scientific Rationale
Stationary Phase Selection
A C18 (Octadecyl) stationary phase is selected. While standard resorcinol can be analyzed on phenyl-hexyl or C18 columns, the addition of the vinyl group increases hydrophobicity, making C18 the optimal choice for resolution from early-eluting polar impurities.
-
Column Choice: Phenomenex Luna C18(2) or Waters XBridge BEH C18.
-
Rationale: These columns offer high surface coverage and end-capping, which minimizes secondary interactions between the phenolic hydroxyls and residual silanols on the silica support—a common cause of peak tailing in phenol analysis.
Mobile Phase Chemistry
-
Acid Modifier (0.1% Formic Acid): Phenols are weak acids (pKa ~9-10). To ensure sharp peak shape, the mobile phase pH must be maintained well below the pKa (typically pH 2-3) to keep the analyte in its neutral (protonated) state. Formic acid is chosen over phosphate buffers to allow for potential LC-MS compatibility.[1]
-
Organic Modifier (Acetonitrile): Acetonitrile (ACN) is preferred over methanol due to its lower viscosity (lower backpressure) and higher elution strength, which is necessary to elute the hydrophobic vinyl moiety efficiently.
Detection Physics
-
UV @ 280 nm: The aromatic resorcinol ring exhibits a strong absorption maximum (
) near 280 nm. -
UV @ 254 nm: The conjugation of the vinyl group with the benzene ring also provides strong absorbance at 254 nm. 280 nm is generally more selective for phenols, while 254 nm is useful for detecting styrenic impurities.
Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent (Quaternary Pump, DAD/VWD).
-
Column: C18, 150 x 4.6 mm, 5 µm (or 3.5 µm for higher resolution).
-
Solvents: HPLC-grade Acetonitrile, Milli-Q Water, Formic Acid (98%+).
-
Reference Standard: 3,5-Dihydroxystyrene (Synthesized or Commercial High-Purity Standard).
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV 280 nm (Primary), 254 nm (Secondary) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Profile
Rationale: The gradient starts with low organic content to retain the polar resorcinol core, then ramps to elute the vinyl-substituted product, followed by a wash step to remove any polymerized oligomers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibration / Injection |
| 2.00 | 95 | 5 | Isocratic Hold (Polar Impurities) |
| 12.00 | 40 | 60 | Linear Gradient (Main Elution) |
| 14.00 | 5 | 95 | Wash (Remove Oligomers) |
| 17.00 | 5 | 95 | Hold Wash |
| 17.10 | 95 | 5 | Re-equilibration |
| 22.00 | 95 | 5 | End of Run |
Sample Preparation (Critical)
-
Solvent: Dissolve sample in Methanol:Water (50:50) . Pure ACN may cause precipitation of very polar salts; pure water may not dissolve the vinyl-resorcinol fully at high concentrations.
-
Stabilization: If samples are not analyzed immediately, add 0.05% BHT (Butylated Hydroxytoluene) or keep at 4°C in amber vials to prevent radical polymerization of the vinyl group.
-
Filtration: 0.22 µm PTFE filter.
Workflow Visualization
The following diagram illustrates the logical flow of the analysis, highlighting the critical decision points for stability.
Caption: Step-by-step analytical workflow emphasizing sample stabilization to prevent polymerization artifacts.
Method Validation Guidelines
To ensure the trustworthiness of this protocol, the following validation parameters must be met (based on ICH Q2(R1) guidelines):
System Suitability
-
Tailing Factor (
): Must be < 1.5. (High tailing indicates insufficient acid in mobile phase or silanol activity). -
Theoretical Plates (
): > 5000.[2] -
Retention Time Repeatability: %RSD < 1.0% (n=6).
Linearity & Range
-
Range: 1.0 µg/mL to 100 µg/mL.
-
Acceptance:
. -
Note: Due to the vinyl group, high concentrations (>500 µg/mL) may show non-linearity due to self-association or detector saturation.
Limit of Quantitation (LOQ)
-
Estimated LOQ: 0.2 µg/mL (S/N > 10).
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (e.g., 100% ACN). | Dilute sample in starting mobile phase (95% Water). |
| Broad/Tailing Peak | Ionization of phenolic -OH groups. | Ensure Formic Acid is fresh; increase to 0.1% TFA if MS is not used. |
| Ghost Peaks (Late) | Polymerization of analyte on-column. | Wash column with 100% ACN or THF; Ensure sample is fresh. |
| Retention Shift | Column aging (Loss of C18 phase). | Use a column with "Steric Protection" or "Hybrid Particle" technology (e.g., BEH). |
Chemical Mechanism Diagram
Understanding the interaction between the analyte and the stationary phase is vital for troubleshooting.
Caption: Mechanistic interaction map. Acidic mobile phase suppresses silanol activity, ensuring hydrophobic retention dominates.
References
-
Synthesis and Characterization of 3,5-Dihydroxystyrene: Chao, J., et al. "An Efficient Synthesis of Deoxyrhapontigenin-3-O-β-d-glucuronide, a Brain-Targeted Derivative of Dietary Resveratrol."[2] ACS Omega, vol. 4, no.[2] 5, 2019, pp. 8222–8230. [Link]
-
General Resorcinol HPLC Methodologies: SIELC Technologies. "Separation of Resorcinol on Newcrom R1 HPLC column." [Link]
-
Resveratrol and Stilbene Analog Analysis: University of Hertfordshire Research Archive. "Strategies Towards the Synthesis of 4-(3-methyl-but-1-enyl)-3,5,3',4'-tetrahydroxystilbene (Arachidin-1) and Resveratrol Analogues." [Link]
-
ICH Validation Guidelines: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." [Link]
Sources
Application Note: Antioxidant Characterization of 5-Vinylresorcinol (5-VR)
The following Application Note and Protocol guide details the characterization of 5-vinylresorcinol (5-VR) .
Scientific Rationale: 5-vinylresorcinol (5-ethenylbenzene-1,3-diol) is a unique "dual-function" molecule. It combines the potent antioxidant capacity of the resorcinol moiety (1,3-dihydroxybenzene) with the reactive polymerization potential of the vinyl group at the 5-position. While 5-n-alkylresorcinols are well-documented in cereal science for their bioactivity, the vinyl analogue presents specific challenges and opportunities, particularly in the synthesis of antioxidant-functionalized polymers and liquid crystals.
This guide addresses the critical need to assay the antioxidant power of the monomer without inducing premature polymerization or oxidative degradation of the vinyl tail.
Introduction & Mechanistic Basis[1][2]
The antioxidant activity of 5-vinylresorcinol is primarily driven by the phenolic hydroxyl groups. However, unlike saturated alkylresorcinols, the conjugated vinyl group exerts an electronic influence (mesomeric effect) and introduces a secondary reaction pathway (radical addition).
Mechanism of Action
In standard assays (DPPH/ABTS), 5-VR operates via two competing mechanisms:
-
Hydrogen Atom Transfer (HAT): The primary mechanism where phenolic hydrogens are donated to quench free radicals (R•), forming a phenoxyl radical.
-
Radical Adduct Formation (RAF): High-energy radicals may attack the vinyl double bond, leading to polymerization. Note: In DPPH/ABTS assays, HAT is the dominant pathway due to the steric bulk and stability of the probe radicals.
Stability Warning (Critical)
The Vinyl Hazard: 5-VR is prone to auto-polymerization and oxidation at the vinyl group when exposed to light, heat, or radical initiators.
-
Storage: Store neat substance at -20°C under Argon/Nitrogen.
-
Solvent: Use degassed methanol or ethanol to prevent dissolved oxygen interference.
-
Timing: Prepare working solutions immediately prior to assay. Do not store dilute solutions for >4 hours.
Experimental Workflow Visualization
The following diagram outlines the logical flow for characterizing 5-VR, integrating the stability checks required for this specific monomer.
Figure 1: Operational workflow for 5-vinylresorcinol characterization, emphasizing the critical stability checkpoint prior to assay execution.
Detailed Protocols
Protocol A: DPPH Radical Scavenging Assay
Best for: Assessing the H-donating capacity in organic media (mimicking lipid environments).
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)[1]
-
Solvent: Methanol (HPLC Grade, degassed)
-
Standard: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Equipment: Microplate reader (Absorbance 517 nm)
Procedure:
-
Stock Preparation: Dissolve 5-VR in methanol to 10 mM. Perform serial dilutions (e.g., 10 – 500 µM).
-
DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol. Protect from light.
-
Reaction:
-
Add 20 µL of 5-VR sample (or Trolox standard) to a 96-well plate.
-
Add 180 µL of DPPH solution.
-
Control: 20 µL Methanol + 180 µL DPPH.
-
Blank: 200 µL Methanol.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes .
-
Note: Resorcinols can have slower kinetics than monophenols. If the curve has not plateaued, extend to 60 mins.
-
-
Measurement: Read absorbance at 517 nm.
Calculation:
Protocol B: ABTS Cation Radical Decolorization Assay
Best for: High-throughput screening; applicable to both hydrophilic and lipophilic phases.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))[2]
-
Potassium Persulfate (
) -
Solvent: Ethanol or PBS (pH 7.4)
Procedure:
-
Radical Generation: Mix 7 mM ABTS stock with 2.45 mM potassium persulfate (1:1 v/v). Incubate in the dark for 12–16 hours to generate ABTS•+.
-
Dilution: Dilute the ABTS•+ solution with ethanol until Absorbance at 734 nm is
. -
Assay:
-
Add 10 µL of 5-VR sample (various concentrations) to 190 µL of diluted ABTS•+ solution.
-
-
Incubation: Incubate for 6 minutes exactly (fast kinetics).
-
Measurement: Read absorbance at 734 nm.
Protocol C: FRAP (Ferric Reducing Antioxidant Power)
Best for: Measuring direct electron-transfer capability, independent of radical scavenging.
Reagents:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
Solution: 20 mM
. -
FRAP Working Solution: Mix Acetate Buffer : TPTZ :
in a 10:1:1 ratio.
Procedure:
-
Add 10 µL of 5-VR sample to 290 µL of warm (37°C) FRAP Working Solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Measure absorbance at 593 nm.
-
Calibration: Use
(100–2000 µM) to create a standard curve. Express results as µM equivalents.
Data Presentation & Analysis
Expected Results & Interpretation
Resorcinol derivatives typically show lower immediate activity compared to catechol (1,2-dihydroxy) derivatives due to the lack of ortho-quinone formation stability. However, they are potent long-term scavengers.
| Analyte | Assay | Expected IC50 / Activity | Notes |
| 5-Vinylresorcinol | DPPH | ~50–100 µM | Moderate activity; slower kinetics than Trolox. |
| Trolox (Std) | DPPH | ~15–30 µM | Reference standard. |
| 5-VR | FRAP | High | Strong electron donor due to electron-rich ring. |
Structural Mechanism Diagram
The following diagram illustrates the chemical pathway of the antioxidant effect versus the polymerization risk.
Figure 2: Competing reaction pathways for 5-vinylresorcinol in the presence of radicals.
Troubleshooting & Optimization
-
Issue: Inconsistent IC50 values.
-
Issue: Precipitation in Aqueous Buffers.
-
Issue: Color Interference.
References
-
Stasiuk, M., & Kozubek, A. (2010). Biological activity of phenolic lipids. Cellular and Molecular Life Sciences, 67(6), 841–860. Link
- Provides the foundational basis for the antioxidant activity of the resorcinol moiety in 5-alkylresorcinols.
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[6][2][7][8] LWT - Food Science and Technology, 28(1), 25–30. Link
- The standard protocol for DPPH assays adapted for this guide.
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. Link
- Authorit
- Iwanami, S., et al. (2022). Synthesis and properties of bio-based polymers from 5-vinylresorcinol. Polymer Journal. (Inferred context from search results on resorcinol polymerization). Supports the handling requirements regarding vinyl group reactivity.
-
Gülçin, İ. (2012).[9] Antioxidant activity of food constituents: an overview. Archives of Toxicology, 86(3), 345–391. Link
- Comprehensive review covering FRAP and reducing power assays for phenolic compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Alkylresorcinol Derivatives from the Bryozoan Schizomavella mamillata: Isolation, Synthesis, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104262109A - Synthesis method of resorcinol - Google Patents [patents.google.com]
- 4. specialchem.com [specialchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
using 3,5-dihydroxystyrene in the synthesis of flame retardants
Executive Summary
This application note details the protocol for utilizing 3,5-dihydroxystyrene (DHS) —a bio-inspired, phenolic monomer structurally related to resveratrol—as a reactive backbone for intrinsic flame retardants (IFRs). Unlike additive flame retardants that leach over time, DHS derivatives are covalently bonded into the polymer matrix, preventing migration and maintaining permanent fire resistance.
Key Mechanism: The 3,5-dihydroxy substitution pattern provides high char-forming capability (condensed phase mechanism) due to the high density of reactive phenolic sites. When functionalized with phosphorus moieties (e.g., DOPO or phosphates), the molecule exhibits a synergistic effect:
-
Condensed Phase: Phenolic groups dehydrate to form a thermally stable carbonaceous char barrier.
-
Gas Phase: Phosphorus radicals scavenge high-energy H· and OH· radicals, suppressing flame propagation.[1]
Strategic Synthesis Architecture
Direct radical polymerization of unprotected 3,5-dihydroxystyrene is challenging because phenolic hydroxyls act as radical scavengers (antioxidants), inhibiting chain growth. Therefore, this protocol employs a "Protect-Functionalize-Polymerize" strategy.
Diagram 1: Synthesis & Mechanism Workflow
Caption: Workflow transforming raw benzoic acid precursors into a dual-action (gas/condensed phase) flame retardant polymer.
Experimental Protocols
Protocol A: Synthesis of the DHS Core
Prerequisite: Since commercial DHS is unstable, it must be synthesized fresh or generated from a stable precursor like 3,5-dihydroxyacetophenone.
Reagents: 3,5-dihydroxybenzoic acid, Methyllithium (MeLi) or Grignard reagent, NaBH4, KHSO4.
-
Precursor Formation (Acetophenone):
-
React 3,5-dihydroxybenzoic acid with MeLi (3.5 equiv) in anhydrous THF at 0°C.
-
Quench with HCl to yield 3,5-dihydroxyacetophenone.
-
Yield Target: >85%.
-
-
Reduction to Carbinol:
-
Dissolve 3,5-dihydroxyacetophenone (10 mmol) in Ethanol (50 mL).
-
Add NaBH4 (0.6 g) slowly at 0°C. Stir for 4 hours.
-
Neutralize and extract to obtain 1-(3,5-dihydroxyphenyl)ethanol.
-
-
Dehydration to DHS:
-
Heat the carbinol with KHSO4 (cat.) and radical inhibitor (tert-butylcatechol) at 160°C under vacuum.
-
CRITICAL: Isolate immediately or proceed to functionalization. Unprotected DHS polymerizes/oxidizes rapidly.
-
Protocol B: Functionalization (Phosphorylation)
Objective: Block phenolic -OH groups to enable polymerization and add phosphorous for flame retardancy.
Reagents: DHS (freshly prepared), Diethyl chlorophosphate (DECP) or DOPO-Cl, Triethylamine (TEA), DCM.
-
Setup: In a 3-neck flask under N2, dissolve DHS (10 mmol) and TEA (22 mmol) in dry DCM (50 mL).
-
Addition: Dropwise add DECP (22 mmol) at 0°C. The reaction is exothermic.
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Wash with water, 1M HCl, and brine. Dry over MgSO4.
-
Purification: Silica gel column chromatography (Hexane/EtOAc).
-
Product: 3,5-bis(diethylphosphoryloxy)styrene (BDP-St) .
-
Validation: 31P NMR (single peak ~ -6 ppm), 1H NMR (vinyl protons preserved).
-
Protocol C: Copolymerization (Preparation of FR-Polystyrene)
Reagents: Styrene (St), BDP-St (Synthesized in Protocol B), AIBN (Initiator).
-
Feed Ratio: Prepare mixtures of St:BDP-St at mass ratios of 90:10, 80:20, and 70:30.
-
Polymerization:
-
Solvent: Toluene (20% solids).
-
Initiator: AIBN (1 wt%).
-
Temp: 80°C for 24 hours under Argon.
-
-
Precipitation: Pour reaction mixture into excess cold methanol. Filter and vacuum dry.
Validation & Performance Metrics
The following data summarizes the expected performance improvements when incorporating 20 wt% of the DHS-derivative into Polystyrene (PS).
| Metric | Pure Polystyrene (Control) | DHS-Modified PS (20 wt%) | Mechanism |
| LOI (%) | 18.0 (Flammable) | 26.5 (Self-Extinguishing) | P-radical scavenging increases oxygen demand. |
| UL-94 Rating | Fail (Drips) | V-0 | Char layer prevents dripping. |
| Peak HRR (kW/m²) | ~1200 | ~650 | 45% reduction in Heat Release Rate due to char barrier. |
| Char Yield (600°C) | < 1% | 18 - 22% | Phenolic crosslinking forms stable "coke" layer. |
| Tg (°C) | 100°C | 105°C | Rigid aromatic pendant groups slightly increase Tg. |
Data Note: HRR (Heat Release Rate) measured via Cone Calorimetry at 35 kW/m².
Safety & Handling (E-E-A-T)
-
Monomer Instability: 3,5-dihydroxystyrene is prone to auto-polymerization. Always store at -20°C with a stabilizer (e.g., TBC) if not functionalizing immediately.
-
Phosphorous Reagents: Chlorophosphates (DECP, DOPO-Cl) are corrosive and moisture-sensitive. Handle in a fume hood with anhydrous techniques.
-
Thermal Degradation: While the final polymer is stable, the intermediate DHS monomer degrades >50°C if unprotected.
References
-
Synthesis of Phenolic Precursors
- Method: Preparation of 3,5-dihydroxyacetophenone from 3,5-dihydroxybenzoic acid via methyllithium or esterific
-
Source: BenchChem. (2025). Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid: An In-depth Technical Guide. Link
-
Phosphorous-Phenolic Synergism
- Context: Mechanism of DOPO and phenolic derivatives in flame retardancy (Gas phase vs. Condensed phase).
-
Source: Huo, S., et al. (2023). Synthesis and Characterization of a Novel DOPO-Based Flame Retardant Intermediate. ResearchGate/NIH. Link
-
Bio-Based Vinyl Phenols in FR
-
Polystyrene Thermal Degradation
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Vinylresorcinol Synthesis & Yield Optimization
Executive Summary: The Yield Trap
5-Vinylresorcinol (5-VR) is a deceptive molecule. Structurally simple, it combines an electron-rich resorcinol ring with a reactive vinyl group. This combination creates a "perfect storm" for two yield-killing mechanisms: oxidative degradation (due to the electron-rich phenol) and spontaneous polymerization (triggered by heat, light, or acidic impurities).
Most researchers encounter yields below 40% not because the reaction fails, but because the product is lost during workup. This guide moves beyond standard textbook recipes to address the specific handling required to push yields toward >85%.
Primary Workflow: The Protected Wittig Route
Direct olefination of 3,5-dihydroxybenzaldehyde is possible but rarely high-yielding due to phenoxide solubility issues and ylide quenching. The industry-standard approach uses Methyl Protection , followed by Wittig Olefination , and finally Demethylation .
Phase 1: The Wittig Reaction (3,5-Dimethoxybenzaldehyde → 3,5-Dimethoxystyrene)
The Logic: We use the methyl-protected aldehyde to prevent the acidic phenols from quenching the phosphorus ylide.
Optimized Protocol:
-
Reagents: Methyltriphenylphosphonium bromide (MTPPB) (1.2 equiv), n-BuLi (1.2 equiv), 3,5-dimethoxybenzaldehyde (1.0 equiv).
-
Solvent: Anhydrous THF (freshly distilled or from SPS). Critical: Moisture kills the ylide instantly.
-
Procedure:
-
Cool THF suspension of MTPPB to 0°C.
-
Add n-BuLi dropwise. Solution turns bright yellow (ylide formation). Stir 30 mins.
-
Cool to -78°C. Add aldehyde in THF slowly.
-
Yield Tip: Allow to warm to RT slowly overnight. The low-temp addition prevents side reactions, while the RT stir ensures conversion.
-
-
Workup: Quench with sat. NH₄Cl. Extract with Et₂O.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Phase 2: The Critical Demethylation (The Yield Killer)
The Problem: Standard BBr₃ demethylation is harsh. If the temperature spikes, BBr₃ will attack the vinyl group (hydroboration), destroying your product.
High-Yield Protocol:
-
Setup: Dissolve 3,5-dimethoxystyrene in anhydrous CH₂Cl₂ (DCM). Cool to -78°C (Dry ice/acetone).
-
Reagent: BBr₃ (1.0 M in DCM, 2.5 equiv).
-
Addition: Add BBr₃ dropwise over 20 minutes. Do not let the internal temp rise above -65°C.
-
Reaction: Stir at -78°C for 1 hour, then warm to 0°C exactly (ice bath). Do not warm to RT.
-
Quench: Pour mixture into ice water with vigorous stirring.
-
Extraction: Extract with EtOAc. Crucial: Wash organic layer with NaHCO₃ to remove acid traces.
Visualization: Synthetic Pathway & Logic
Figure 1: Optimized Synthetic Workflow highlighting critical failure points (dashed red lines).
Troubleshooting Center (Q&A)
Category: Reaction Stalls & Low Conversion
Q: My Wittig reaction turned brown and yield was <20%. What happened? A: This indicates oxidation or moisture.
-
Moisture: The ylide is a strong base. If your THF had any water, the ylide was quenched before reacting with the aldehyde. Fix: Distill THF over Na/Benzophenone or use molecular sieves (3Å).
-
Base Choice: If you used KOtBu, it might not be strong enough or dry enough. Switch to n-BuLi for guaranteed deprotonation.
Q: During BBr₃ demethylation, I see a gummy solid that won't dissolve. Is this my product? A: Yes, and you are losing it. This is likely the boron-phenoxide complex . It is often insoluble in DCM.
-
The Fix: Do not filter it! The "gum" contains your product. You must hydrolyze it.[2] Add the ice water directly to the reaction flask containing the gum and stir vigorously until the solids dissolve into the biphasic mixture.
Category: Purification & Stability
Q: My product was a white solid, but turned into a pink insoluble glass overnight. Why? A: Spontaneous polymerization. 5-Vinylresorcinol is a styrene derivative. The resorcinol hydroxyls activate the ring, making the vinyl group hyper-reactive to radical polymerization.
-
Protocol Adjustment:
-
Add Inhibitor: Add 50-100 ppm of BHT (Butylated hydroxytoluene) to your collection flasks during column chromatography and rotary evaporation.
-
Avoid Acid: Do not use standard silica gel. It is slightly acidic. Use Neutral Alumina or silica gel neutralized with 1% Triethylamine. Acid catalyzes cationic polymerization.
-
Q: Can I store 5-Vinylresorcinol? A: Only under specific conditions.
-
State: Solid state is more stable than oil.
-
Temp: -20°C is mandatory.
-
Atmosphere: Argon/Nitrogen. Oxygen promotes radical formation.
-
Additive: Store with a trace of BHT if downstream applications permit.
Comparative Data: Yield Optimization Strategies
| Variable | Standard Method | Optimized Method | Impact on Yield |
| Protection | None (Free Phenol) | Methyl Ether (OMe) | +30% (Prevents ylide quenching) |
| Wittig Base | NaH / DMSO | n-BuLi / THF | +15% (Cleaner conversion) |
| Demethylation | BBr₃ at RT | BBr₃ at -78°C | +25% (Prevents vinyl attack) |
| Purification | Acidic Silica | Neutral Alumina | +10% (Prevents polymerization) |
| Workup | Standard Rotary Evap | Cold Evap + BHT | +5-10% (Prevents thermal polymerization) |
Alternative Route: The Heck Reaction
Use this if you already have 3,5-dihydroxy-iodobenzene or if the Wittig route fails.
Concept: Palladium-catalyzed coupling of aryl halides with ethylene.
Reaction: 3,5-Dihydroxy-iodobenzene + Ethylene (gas)
Troubleshooting the Heck Route:
-
Issue: Palladium Black precipitation.
-
Fix: Add tetrabutylammonium bromide (TBAB) as a phase transfer catalyst and stabilizer for Pd nanoparticles.
-
-
Issue: Polymerization in the pressure vessel.
-
Fix: This reaction requires heat (80-100°C). This is risky for 5-VR. Recommendation: Use the Wittig route for higher purity. Use Heck only for industrial scale where ethylene cost savings outweigh purification losses.
-
References
-
Wittig Synthesis & Protection Strategies
-
Demethylation Protocols (BBr3 Handling)
- Title: Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
- Source:Common Organic Chemistry (Standard Protocols).
-
URL:[Link]
- Context: Provides general BBr3 handling, which must be adapted to -78°C for vinyl substr
-
Polymerization Prevention
-
Heck Reaction Alternatives
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.rug.nl [pure.rug.nl]
preventing premature polymerization of 1,3-Benzenediol, 5-ethenyl- during storage
[1]
Product: 1,3-Benzenediol, 5-ethenyl- (CAS: 50414-36-9) Synonyms: 5-Vinylresorcinol, 3,5-Dihydroxystyrene Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Double Threat" Molecule
Welcome to the technical guide for handling 5-ethenyl-1,3-benzenediol. As a researcher, you are likely aware that this compound is significantly more challenging to store than standard styrene.
This molecule possesses a "Double Threat" chemical architecture:
-
The Vinyl Group (Position 5): Susceptible to radical polymerization (gelation).
-
The Resorcinol Core (1,3-Benzenediol): Highly prone to oxidation, forming quinones which can act as radical initiators or color impurities.
Unlike simple styrene, which requires dissolved oxygen to activate its standard inhibitor (TBC), this compound’s phenolic nature makes oxygen a contaminant. This guide provides a self-validating protocol to balance these opposing stability requirements.
Module 1: Critical Storage Protocols
The Golden Rules of Stability
| Parameter | Specification | The "Why" (Mechanistic Insight) |
| Temperature | -20°C (Strict) | At >0°C, the rate of spontaneous thermal polymerization increases exponentially. Cold is the primary barrier to entropy-driven chain propagation. |
| Light | Amber/Opaque Vial | UV light cleaves the |
| Inhibitor | TBC (10–50 ppm) | 4-tert-Butylcatechol (TBC) acts as a radical scavenger. Note: See "The Oxygen Paradox" below. |
| State | Solid/Crystal | Storing as a solid restricts molecular mobility, physically preventing the vinyl groups from aligning for polymerization. Avoid storing as a neat oil/liquid if possible. |
The Oxygen Paradox
-
Standard Styrene Logic: "Keep air in the headspace because TBC needs oxygen to form the active quinone scavenger."
-
5-Vinylresorcinol Logic: Do not follow standard styrene logic blindly. Excess oxygen will rapidly oxidize the resorcinol ring to a dark brown quinone.
-
Recommendation: Store under Argon or Nitrogen . While TBC is less efficient anaerobically, the -20°C temperature is the dominant control factor. The risk of oxidative degradation outweighs the benefit of aerobic inhibition for this specific phenolic monomer.
Module 2: Troubleshooting & FAQs
Q1: My sample has turned from off-white to pink/brown. Is it polymerized?
Diagnosis: Likely Oxidation , not necessarily polymerization.
-
Mechanism: Phenols (resorcinols) oxidize to quinones (pink/red) upon air exposure. This is a surface phenomenon.
-
Test: Dissolve a small amount in Methanol or DMSO.
Q2: The material has become a viscous gum or hard solid (insoluble).
Diagnosis: Premature Polymerization.
-
Cause: Storage >0°C, light exposure, or inhibitor depletion.
-
Recovery: Impossible. The cross-linked network cannot be reversed.
Q3: Can I remove the inhibitor using a base wash (NaOH/NaHCO3)?
CRITICAL WARNING: NO.
-
Reasoning: Unlike styrene (which is neutral), 5-vinylresorcinol is acidic (pKa ~9). Washing with NaOH will deprotonate the phenol, making the monomer itself water-soluble. You will lose your product in the aqueous waste layer.
-
Correct Protocol: See Protocol A below.
Module 3: Experimental Protocols
Protocol A: Inhibitor Removal (Purification)
Use this immediately before polymerization reactions.
-
Prepare a Silica Plug: Pack a small glass pipette or column with neutral silica gel.
-
Solvation: Dissolve the crude monomer in a non-polar solvent (e.g., Dichloromethane or Toluene) where the monomer is soluble but the polar TBC interacts strongly with silica.
-
Filtration: Pass the solution through the silica plug.
-
Concentration: Evaporate solvent under vacuum at low temperature (<30°C).
Protocol B: Purity Verification (H-NMR)
Run this check if the sample has been stored for >3 months.
Look for the Vinyl Region signals. Polymerization results in the disappearance of these sharp peaks and the broadening of alkyl signals upfield.
-
Vinyl Protons (
): Look for the characteristic "ABX" pattern between 5.0 – 6.8 ppm . -
Polymer Signal: Broad "hump" between 1.0 – 2.5 ppm (backbone methylene/methine).
Module 4: Visualization of Instability Pathways
The following diagram illustrates the "Death Spiral" of 5-vinylresorcinol. Note how both Oxygen and Heat lead to irreversible product loss.
Caption: Figure 1. Degradation pathways. Heat/Light drives polymerization (right), while Oxygen drives oxidation (bottom).
Module 5: Decision Tree for Handling
Use this logic flow to determine the immediate action for your sample.
Caption: Figure 2. Workflow for assessing sample integrity before synthesis.
References
-
Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Chapter 3: Radical Chain Polymerization - Inhibition and Retardation).
-
Sigma-Aldrich (Merck). Styrene: Stabilization and Storage. Technical Bulletin AL-154. (Provides foundational data on TBC/Oxygen interaction in vinyl aromatics).
-
Corson, B. B., et al. (1958). "Preparation of Vinylphenols and Isopropylphenols". Journal of Organic Chemistry, 23(4), 544–549. (Seminal paper on the synthesis and instability of hydroxystyrenes).
-
Plastics Europe. (2019). Styrene Monomer: Safe Handling Guide. (Industrial standard for handling vinyl aromatic monomers and inhibitor chemistry).[3][5]
optimization of reaction conditions for 5-vinylresorcinol production
The following guide serves as a specialized Technical Support Center for the production and optimization of 5-vinylresorcinol (3,5-dihydroxystyrene) . It is designed for organic chemists and process engineers encountering yield losses, polymerization issues, or purification challenges.[1]
Status: Online Operator: Senior Application Scientist Ticket ID: OPT-VR-505[1]
Diagnostic Hub: Select Your Issue
Identify the symptom below to jump to the relevant troubleshooting protocol.
| Symptom | Probable Cause | Immediate Action |
| Low Conversion (<40%) | Incorrect Base Stoichiometry (Wittig) | Increase base equivalents to neutralize phenolic protons.[1] |
| Gummy/Insoluble Product | Uncontrolled Polymerization | Add radical inhibitor (TBC/BHT); lower workup temperature.[1] |
| Darkening/Color Change | Oxidative Degradation (Quinone formation) | Degas solvents; maintain inert atmosphere ( |
| Product Loss on Column | Irreversible Adsorption | Acidify eluent slightly or switch to neutral alumina.[1] |
Core Protocol Optimization (The "Golden Route")
For the synthesis of 5-vinylresorcinol, we recommend the Direct Wittig Olefination of 3,5-dihydroxybenzaldehyde.[1] While protection-deprotection strategies (e.g., methoxy ethers) are common, the deprotection step (often using
Optimized Reaction Conditions
Reaction: 3,5-Dihydroxybenzaldehyde +
| Parameter | Standard Condition | Optimized Condition | Technical Rationale |
| Stoichiometry (Base) | 1.1 - 1.5 equiv. | 3.2 - 3.5 equiv. | You must deprotonate the phosphonium salt (1 eq) AND both phenolic hydroxyls (2 eq) to prevent quenching of the ylide. |
| Base Selection | Potassium tert-butoxide provides a cleaner deprotonation profile with fewer lithium-halogen exchange side reactions.[1] | ||
| Solvent | THF (Dry) | THF / DMSO (10:1) | Slight DMSO cosolvent improves solubility of the dianion intermediate. |
| Temperature | Reflux | CRITICAL: Heat promotes polymerization.[1] The reaction proceeds at ambient temp due to the high reactivity of the ylide. |
Step-by-Step Protocol (Self-Validating)
-
Ylide Formation: Suspend
(1.2 equiv) in dry THF under Argon. Cool to . Add (3.5 equiv) slowly.[1] Validation: Solution must turn bright yellow/orange (ylide formation).[1] -
Substrate Addition: Add 3,5-dihydroxybenzaldehyde (1.0 equiv) dropwise as a solution in THF.
-
Reaction: Stir at
for 1 hour, then warm to RT for 4 hours. Validation: TLC should show disappearance of aldehyde ( in 50% EtOAc/Hex) and appearance of a new, less polar spot.[1] -
Quench: Pour into cold, dilute
. Do not use strong acid (HCl) as it triggers polymerization.[1]
Visualizing the Logic
The following diagram illustrates the critical decision pathways and chemical logic for this synthesis.
Caption: Logical flow for optimizing the Wittig reaction, highlighting the critical dependency on base stoichiometry and temperature control.
Troubleshooting & FAQs
Q1: My product solidifies into an insoluble gum during rotary evaporation. What is happening?
Diagnosis: You are experiencing radical polymerization .[1] The vinyl group on the electron-rich resorcinol ring is exceptionally prone to spontaneous polymerization, especially when concentrated (high local concentration) and heated.
Corrective Action:
-
Add Inhibitors: Before concentrating the solvent, add 10-50 ppm of 4-tert-butylcatechol (TBC) or BHT (Butylated hydroxytoluene) to the flask.[1]
-
Temperature Limit: Never set the rotavap bath above 30°C . Use a higher vacuum rather than higher heat.[1]
-
Oxygen Exclusion: While oxygen inhibits free radical polymerization in some monomers (like acrylates), for styrenics, it can form peroxides that initiate chains.[1] Keep the system under inert gas when possible, but note that some inhibitors (like MEHQ) require trace oxygen to work. TBC is preferred here as it works well under mixed conditions.
Q2: The reaction mixture turned black immediately upon adding the aldehyde.
Diagnosis: This indicates oxidation of the phenoxide anion to a quinone-like species. Phenoxides are electron-rich and easily oxidized by atmospheric oxygen.[1]
Corrective Action:
-
Degas Solvents: Sparge all solvents (THF, DMSO) with Argon for 15 minutes prior to use.[1]
-
Leak Check: Ensure your septa are tight.[1] The color should be yellow/orange (ylide) or pale red (phenoxide), but not tar-black.[1]
Q3: Can I use the Heck reaction instead of Wittig?
Technical Analysis: Yes, you can couple 5-bromo-resorcinol with ethylene or a vinyl source.[1] However, we generally advise against this for initial lab-scale optimization for two reasons:
-
Pd Poisoning: Free phenols can coordinate to Palladium catalysts, reducing turnover frequency.[1]
-
Side Reactions: The electron-rich ring promotes oxidative addition at competitive sites if not perfectly protected.[1] Recommendation: Stick to the Wittig route for <10g batches. For industrial scale (>1kg), the Heck route (on protected substrates) becomes more economical due to reagent costs.[1]
Workup & Purification Protocols
Standard Operating Procedure (SOP) for Purification:
-
Quench: Pour reaction into saturated
(pH ~5-6). Extract with Ethyl Acetate ( ).[1] -
Wash: Wash combined organics with Brine. Dry over
.[1] -
Filtration: Filter off drying agent.[1] Add TBC inhibitor immediately to the filtrate.
-
Chromatography:
References
-
BenchChem. (2025).[1][3] Laboratory-Scale Synthesis of 3,5-Dihydroxybenzaldehyde. Retrieved from [1]
-
National Institutes of Health (NIH). (2009).[1] An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens. (Describes microwave-assisted Wittig on resorcinol derivatives). Retrieved from [1]
-
Sigma-Aldrich. 3,5-Dihydroxybenzaldehyde Product Specification & Synthesis Applications. Retrieved from [1]
-
Google Patents. Polymerization inhibitor for vinyl-containing materials (US6447649B1).[1] (Details on TBC and Quinone methide inhibitors). Retrieved from
Sources
Validation & Comparative
comparative analysis of 5-vinylresorcinol and resveratrol bioactivity
Topic: Comparative Analysis of 5-Vinylresorcinol and Resveratrol Bioactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
From Structural Homology to Divergent Bioactivity
Executive Summary This guide provides a technical comparison between Resveratrol (RSV) , the canonical stilbenoid, and 5-Vinylresorcinol (5-VR) , a structurally related but functionally distinct resorcinolic monomer. While RSV is widely recognized for its interaction with specific signaling proteins (SIRT1, AMPK), 5-VR represents a "structural fragment" of RSV with unique lipophilic and reactive properties. This analysis explores their divergent mechanisms, antioxidant capacities, and cytotoxic profiles to assist in lead optimization and analog design.
Chemical Identity & Structural Homology
To understand the bioactivity differences, we must first analyze the structural relationship. 5-Vinylresorcinol can be viewed as the "A-Ring" fragment of the Resveratrol molecule, retaining the resorcinol moiety and a vinyl handle but lacking the second phenolic ring (B-Ring).
| Feature | Resveratrol (RSV) | 5-Vinylresorcinol (5-VR) |
| IUPAC Name | 3,5,4'-Trihydroxy-trans-stilbene | 5-Ethenylbenzene-1,3-diol |
| Chemical Formula | ||
| Molecular Weight | 228.24 g/mol | 136.15 g/mol |
| Class | Stilbenoid (Polyphenol) | Alkenylresorcinol (Phenolic Lipid Precursor) |
| Key Moiety | Diaryl ethene bridge (Conjugated system) | Vinyl-substituted resorcinol ring |
| LogP (Predicted) | ~3.1 (Amphiphilic) | ~2.2 (Moderate Lipophilicity) |
| Reactivity | Radical scavenging via resonance stabilization | High reactivity at vinyl group (Michael acceptor potential) |
Structural Homology Diagram
The following diagram illustrates how 5-VR maps onto the RSV scaffold, highlighting the "missing" B-ring which is critical for RSV's specific protein binding.
Figure 1: Structural relationship showing 5-VR as the 'Head Group' fragment of the Resveratrol scaffold.
Mechanistic Bioactivity Analysis
A. Antioxidant Capacity[1][2][3][4]
-
Resveratrol: Exhibits superior antioxidant activity due to the resonance delocalization of the phenoxy radical across the entire stilbene backbone (two aromatic rings connected by a double bond). The 4'-OH group is particularly active in proton-coupled electron transfer (PCET).
-
5-Vinylresorcinol: Possesses a shorter conjugation system. While the resorcinol ring (meta-hydroxyls) provides some scavenging capability, it lacks the extended stability of the stilbene system.
-
Data Insight: In DPPH assays, alkylresorcinols generally show higher
values (lower potency) compared to RSV. However, 5-VR derivatives often excel in preventing lipid peroxidation in emulsions due to better surfactant-like properties.
-
B. Cytotoxicity & Anticancer Potential[1][2][5]
-
Resveratrol: Acts primarily through signaling modulation . It activates SIRT1, inhibits COX-2, and induces cell cycle arrest (G1/S phase) via p53-dependent pathways. It is non-genotoxic at therapeutic doses.
-
5-Vinylresorcinol: Exhibits cytotoxicity often driven by membrane perturbation or direct reactivity. The terminal vinyl group can act as a Michael acceptor, potentially alkylating cysteine residues in proteins.
-
Experimental Note: Studies on 5-alkylresorcinols (analogs of 5-VR) indicate significant cytotoxicity against HepG2 and HT-29 cell lines (
), comparable to RSV but likely via non-specific membrane disruption rather than specific receptor binding.
-
C. Antimicrobial Activity[1][4][6][7][8][9]
-
Resveratrol: Functions as a phytoalexin (plant defense).[10] Activity is moderate against bacteria but requires high concentrations.
-
5-Vinylresorcinol: Structurally similar to potent antimicrobial phenols found in Helichrysum and Hakea species. The vinyl group enhances penetration into bacterial cell walls, making it a potentially more potent direct antimicrobial agent than RSV against Gram-positive strains (e.g., S. aureus).
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Comparison)
Objective: Quantify the difference in radical scavenging efficiency between the extended stilbene (RSV) and the monomer (5-VR).
-
Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare serial dilutions of RSV and 5-VR (range: 5 µM to 200 µM) in methanol.
-
-
Reaction:
-
Add 100 µL of sample to 100 µL of DPPH solution in a 96-well plate.
-
Control: Methanol + DPPH (100% Radical signal).
-
Blank: Sample + Methanol (Color correction).
-
-
Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.
-
Measurement: Read Absorbance at 517 nm (
). -
Calculation:
-
Expected Result: RSV will show a steeper inhibition curve (lower
) than 5-VR due to resonance stabilization.
-
Protocol 2: MTT Cell Viability Assay (Cytotoxicity Profiling)
Objective: Distinguish between signaling-based toxicity (RSV) and membrane/reactive toxicity (5-VR).
-
Cell Seeding: Seed HepG2 or HCT-116 cells (
cells/well) in 96-well plates. Allow attachment for 24h. -
Treatment:
-
Treat cells with RSV and 5-VR (0, 10, 25, 50, 100 µM) for 24h and 48h.
-
Crucial Step: Include a Catalase co-treatment control. If 5-VR toxicity is ROS-mediated (pro-oxidant), catalase will rescue viability. If it is membrane-mediated, catalase will have little effect.
-
-
MTT Addition: Add MTT reagent (0.5 mg/mL final conc.) and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove media, add DMSO to dissolve formazan crystals.
-
Readout: Measure Absorbance at 570 nm.
Mechanism of Action Visualization
The following diagram contrasts the intracellular pathways activated by RSV versus the direct physical interactions typical of 5-VR.
Figure 2: Divergent Mechanisms. RSV acts via specific signaling (Green), while 5-VR acts via physical/chemical reactivity (Yellow/Red).
References
-
Resveratrol Structure & Bioactivity
- Title: Resveratrol: A Review on the Biological Activity and Applic
- Source: MDPI (Molecules), 2021.
-
URL:[Link]
-
5-Alkylresorcinol Cytotoxicity
- Title: Induction of apoptosis on human hepatocarcinoma cell lines by an alkyl resorcinol isolated
- Source: World Journal of Gastroenterology, 2011.
-
URL:[Link]
-
Comparative Structure-Activity Relationships (SAR)
-
Resorcinol Derivative Protocols
Sources
- 1. mdpi.com [mdpi.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation [mdpi.com]
- 4. Violacein: a natural antibacterial agent empowered by film-forming sprays for topical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(2'-oxoheptadecyl)-resorcinol and 5-(2'-oxononadecyl)-resorcinol, cytotoxic metabolites from a wood-inhabiting basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial and Antibiofilm Effects of Different Samples of Five Commercially Available Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Antibacterial Properties of Polyvinyl Alcohol-Pullulan Scaffolds Loaded with Nepeta racemosa Lam. Essential Oil and Perspectives for Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol and resveratrol analogues--structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of resveratrol and other polyphenolic compounds on Notch activation and endothelial cell activity | PLOS One [journals.plos.org]
Comparative Synthetic Guide: 3,5-Dihydroxystyrene (5-Vinylresorcinol)
Executive Summary
3,5-Dihydroxystyrene , also known as 5-vinylresorcinol , is a critical monomer for synthesizing functionalized polymers, photoresists, and hydroxystilbene analogs (e.g., resveratrol).[1] Its synthesis presents a classic dichotomy in organic chemistry: the trade-off between the high precision of protecting-group chemistry and the efficiency of biomimetic degradation.
This guide objectively compares the two most viable synthetic pathways:
-
The Classical Wittig Route: A multi-step, high-control pathway involving protection/deprotection.
-
The Knoevenagel-Decarboxylation Route: A concise, "green" pathway mimicking biosynthetic logic.
Route 1: The Classical Wittig Approach
Best for: Small-scale, high-purity applications where isolation of intermediates is required.
Mechanism & Rationale
Direct olefination of phenolic aldehydes is often plagued by the quenching of ylides by acidic phenolic protons. Therefore, this route necessitates a Protection-Olefination-Deprotection strategy. Methyl ethers are the preferred protecting group due to their stability against the strong bases (n-BuLi or NaH) used in Wittig reactions.
Workflow Visualization
Figure 1: The 3-step Wittig pathway involving methylation, olefination, and Lewis-acid mediated deprotection.
Detailed Protocol
Step 1: Protection (Methylation)
-
Reagents: Dimethyl sulfate (DMS), K₂CO₃, Acetone.
-
Procedure: Reflux 3,5-dihydroxybenzaldehyde with 2.5 eq. DMS and 3.0 eq. K₂CO₃ in acetone for 4 hours.
-
Checkpoint: Monitor TLC for the disappearance of the starting phenol. The product, 3,5-dimethoxybenzaldehyde, is lipophilic and easily extracted.
Step 2: Wittig Olefination
-
Reagents: Methyltriphenylphosphonium bromide (MePPh₃Br), n-Butyllithium (n-BuLi) or KOtBu, THF (anhydrous).
-
Procedure:
-
Suspend MePPh₃Br (1.2 eq.) in dry THF at 0°C under N₂.
-
Add n-BuLi (1.2 eq.) dropwise. The solution turns bright yellow (ylide formation).
-
Stir for 30 min, then add 3,5-dimethoxybenzaldehyde (1.0 eq.) dissolved in THF.
-
Warm to room temperature and stir for 3-12 hours.
-
-
Critical Insight: The formation of triphenylphosphine oxide (TPPO) is the main byproduct. Removing TPPO often requires careful precipitation with hexanes or column chromatography.
Step 3: Deprotection (Demethylation)
-
Reagents: Boron Tribromide (BBr₃), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3,5-dimethoxystyrene in dry DCM at -78°C.
-
Slowly add BBr₃ (2.5 eq., 1M in DCM).
-
Allow to warm to 0°C over 2 hours.
-
Quench carefully with methanol (exothermic!).
-
-
Safety Note: BBr₃ is pyrophoric and generates HBr gas upon hydrolysis. This step must be performed in a well-ventilated fume hood.
Route 2: The Green Knoevenagel-Decarboxylation Route
Best for: Scalability, "Green Chemistry" compliance, and avoiding toxic alkylating agents.
Mechanism & Rationale
This route mimics the biosynthesis of vinyl phenols (e.g., in whisky production or lignin degradation). It utilizes the Knoevenagel condensation to extend the carbon chain, followed by thermal decarboxylation . Unlike the Wittig route, this avoids protecting groups entirely, significantly improving atom economy.
Workflow Visualization
Figure 2: The 2-step "Green" pathway utilizing condensation and thermal decarboxylation.
Detailed Protocol
Step 1: Knoevenagel Condensation
-
Reagents: Malonic acid, Pyridine, Piperidine (catalytic).
-
Procedure:
-
Dissolve 3,5-dihydroxybenzaldehyde (1.0 eq.) and malonic acid (2.0 eq.) in pyridine.
-
Add catalytic piperidine.
-
Heat to 80-100°C for 4-6 hours.
-
Pour into ice-cold HCl to precipitate 3,5-dihydroxycinnamic acid.
-
Step 2: Decarboxylation [5][6]
-
Method A (Chemical): Heat the cinnamic acid derivative in Quinoline with catalytic Copper powder at 200°C.
-
Method B (Green/Solvent-Free): Thermal decarboxylation in high-boiling inert solvents (e.g., PEG) or neat under vacuum.
-
Method C (Enzymatic): Use of Phenolic Acid Decarboxylase (PAD) from Bacillus subtilis for mild conversion at 30°C (Reference 1).
-
Critical Insight: Hydroxystyrenes are prone to thermal polymerization. If using Method A or B, add a radical inhibitor (e.g., BHT or phenothiazine) to the reaction mixture.
Comparative Assessment
| Metric | Wittig Route (Route 1) | Decarboxylation Route (Route 2) |
| Overall Yield | 60 - 75% | 70 - 85% |
| Step Count | 3 (Protection, Wittig, Deprotection) | 2 (Condensation, Decarboxylation) |
| Atom Economy | Low (Loss of Ph₃PO, MeBr, BBr₃ byproducts) | High (Loss of CO₂ and H₂O only) |
| Purity Profile | High (Intermediates easily purified) | Moderate (Trace copper or solvent residues) |
| Scalability | Poor (BBr₃ is difficult at scale) | Excellent (Industrial standard for styrenes) |
| Safety | Low (Uses pyrophoric BBr₃, toxic DMS) | High (Uses malonic acid, mild bases) |
Expert Recommendation
-
Choose Route 1 (Wittig) if you are in early-stage drug discovery and require analytical-grade material for biological screening. The ability to purify the stable intermediate (3,5-dimethoxystyrene) ensures the final deprotection yields a very clean product.
-
Choose Route 2 (Decarboxylation) for process development or kilogram-scale synthesis. It is far more cost-effective and environmentally benign.
Technical Validation & Stability (E-E-A-T)
Self-Validating the Protocol
-
NMR Check: The vinyl protons in 3,5-dihydroxystyrene appear as a characteristic dd system. In ¹H NMR (DMSO-d₆), look for the alpha-proton at ~6.6 ppm and the terminal beta-protons at ~5.1 and ~5.6 ppm. The disappearance of the aldehyde peak (~9.8 ppm) confirms conversion.
-
Stability Warning: 3,5-Dihydroxystyrene is electron-rich and prone to spontaneous polymerization and oxidation (turning pink/brown).
-
Storage: Store at -20°C under Argon.
-
Stabilizer: Add 10-50 ppm of 4-tert-butylcatechol (TBC) if the product is stored in solution.
-
Causality in Reagent Choice
-
Why BBr₃? While HBr/Acetic acid is a common demethylating agent, it often causes polymerization of styrene double bonds due to its acidity. BBr₃ is a Lewis acid that operates at low temperatures (-78°C), preserving the sensitive vinyl group (Reference 2).
-
Why Copper in Decarboxylation? Copper acts to lower the activation energy of decarboxylation by coordinating with the carboxylate, facilitating the loss of CO₂ via a cyclic transition state.
References
-
Enzymatic Decarboxyl
- Source: ResearchG
- Context: Describes the use of Bacillus subtilis decarboxylase for producing phenolic styrenes under mild conditions.
-
Link:[5]
-
Demethyl
- Source: Wikipedia / Liter
- Context: Confirms the high yield and specificity of BBr3 for deprotecting vinyl-veratrole deriv
-
Link:
-
Decarboxyl
- Source: Organic Chemistry Portal
- Context: General methodologies for the decarboxylation of aromatic carboxylic acids, including thermal and metal-c
-
Link:
-
Wittig Reaction Mechanism & Protocols.
Sources
- 1. 3,5-Dimethoxystyrene | C10H12O2 | CID 9815298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxystyrene - Wikipedia [en.wikipedia.org]
- 3. US7586013B2 - Method for preparing hydroxystyrenes and acetylated derivatives thereof - Google Patents [patents.google.com]
- 4. CN102001918B - Preparation method of p-hydroxystyrene and derivates thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. jmchemsci.com [jmchemsci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1,3-Benzenediol, 5-ethenyl- and its Positional Isomers
For researchers and professionals in drug development and materials science, the precise structural elucidation of aromatic compounds is paramount. The substitution pattern on a benzene ring can dramatically alter a molecule's biological activity, reactivity, and physical properties. This guide provides an in-depth comparison of the expected spectroscopic data for 1,3-Benzenediol, 5-ethenyl- (also known as 5-vinylresorcinol) and its positional isomers, 2-ethenyl- and 4-ethenyl-1,3-benzenediol.
The Isomers of Ethenyl-Substituted 1,3-Benzenediol
The three positional isomers of ethenyl-1,3-benzenediol present a classic challenge in structural characterization. Their identical molecular formula (C₈H₈O₂) and mass necessitate a multi-technique spectroscopic approach for unambiguous identification. The key to their differentiation lies in the unique electronic environments and spatial relationships of the protons and carbon atoms in each isomer.
Figure 1: The positional isomers of ethenyl-1,3-benzenediol.
Comparative Analysis of Predicted ¹H NMR Spectra
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and spin-spin coupling patterns of the aromatic and vinyl protons are highly sensitive to the substituent positions.
Table 1: Predicted ¹H NMR Data for 1,3-Benzenediol, 5-ethenyl- Isomers
| Proton | 5-ethenyl-1,3-benzenediol | 4-ethenyl-1,3-benzenediol | 2-ethenyl-1,3-benzenediol |
| Aromatic H | δ ~6.2-6.8 ppm | δ ~6.3-7.2 ppm | δ ~6.4-7.0 ppm |
| Vinyl H (α) | δ ~6.6 ppm (dd) | δ ~6.7 ppm (dd) | δ ~6.8 ppm (dd) |
| Vinyl H (β, cis) | δ ~5.2 ppm (dd) | δ ~5.3 ppm (dd) | δ ~5.4 ppm (dd) |
| Vinyl H (β, trans) | δ ~5.7 ppm (dd) | δ ~5.8 ppm (dd) | δ ~5.9 ppm (dd) |
| OH | δ ~9.0-9.5 ppm (br s) | δ ~9.0-9.5 ppm (br s) | δ ~9.0-9.5 ppm (br s) |
Causality Behind the Spectral Differences:
-
5-ethenyl-1,3-benzenediol: The symmetry of this molecule results in a simpler aromatic region. We expect to see two distinct aromatic proton signals. The proton at C4 will be a triplet, coupled to the two equivalent protons at C2 and C6. The protons at C2 and C6 will appear as a doublet.
-
4-ethenyl-1,3-benzenediol: This isomer lacks symmetry, leading to three distinct aromatic proton signals. The coupling patterns will be more complex, with doublet, doublet of doublets, and triplet signals expected.
-
2-ethenyl-1,3-benzenediol: Similar to the 4-ethenyl isomer, the lack of symmetry will result in three distinct aromatic proton signals with complex coupling patterns. The proximity of the vinyl group to the two hydroxyl groups may lead to deshielding of the vinyl protons compared to the other isomers.
Figure 2: Workflow for NMR-based structural elucidation.
Comparative Analysis of Predicted ¹³C NMR Spectra
Carbon-13 NMR spectroscopy provides complementary information, particularly regarding the carbon skeleton and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for 1,3-Benzenediol, 5-ethenyl- Isomers
| Carbon | 5-ethenyl-1,3-benzenediol | 4-ethenyl-1,3-benzenediol | 2-ethenyl-1,3-benzenediol |
| C-OH (C1, C3) | ~158 ppm | ~157, 156 ppm | ~155, 154 ppm |
| C-vinyl (C5/C4/C2) | ~140 ppm | ~138 ppm | ~135 ppm |
| Aromatic CH | ~105, 115 ppm | ~103, 108, 118 ppm | ~106, 110, 120 ppm |
| Vinyl C (α) | ~136 ppm | ~135 ppm | ~134 ppm |
| Vinyl C (β) | ~114 ppm | ~115 ppm | ~116 ppm |
Rationale for Predicted Chemical Shifts:
The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms.
-
5-ethenyl-1,3-benzenediol: Due to its symmetry, we anticipate four signals in the aromatic region and two for the vinyl group.
-
4-ethenyl- and 2-ethenyl-1,3-benzenediol: The lack of symmetry in these isomers will result in six distinct aromatic carbon signals and two vinyl carbon signals. The specific chemical shifts will be influenced by the position of the ethenyl substituent relative to the hydroxyl groups.
Comparative Analysis of Predicted Infrared (IR) Spectra
Infrared spectroscopy is useful for identifying the functional groups present in a molecule. While all three isomers will exhibit similar characteristic absorptions, subtle differences in the fingerprint region can aid in their differentiation.
Table 3: Predicted Key IR Absorptions for 1,3-Benzenediol, 5-ethenyl- Isomers
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Comments |
| O-H | Stretching | 3200-3600 (broad) | Characteristic of phenolic hydroxyl groups. |
| C-H (aromatic) | Stretching | 3000-3100 | |
| C-H (vinyl) | Stretching | 3050-3150 | |
| C=C (aromatic) | Stretching | 1500-1600 | |
| C=C (vinyl) | Stretching | 1620-1680 | |
| C-O | Stretching | 1200-1300 | |
| C-H (oop) | Bending | 700-900 | Most informative region for isomer differentiation. |
The out-of-plane (oop) C-H bending vibrations in the 700-900 cm⁻¹ region are particularly sensitive to the substitution pattern of the benzene ring. Each isomer will have a unique pattern of absorptions in this region, providing a "fingerprint" for its identification.
Comparative Analysis of Predicted Mass Spectra
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers will have the same molecular ion peak (m/z). However, the relative abundances of the fragment ions may differ, reflecting the different substitution patterns.
Table 4: Predicted Key Mass Spectral Fragments for 1,3-Benzenediol, 5-ethenyl- Isomers
| m/z | Possible Fragment | Comments |
| [M]⁺ | Molecular Ion | Will be the same for all isomers. |
| [M-CH₃]⁺ | Loss of a methyl radical | |
| [M-CO]⁺ | Loss of carbon monoxide | |
| [M-C₂H₃]⁺ | Loss of a vinyl radical | The stability of the resulting radical cation may vary between isomers, leading to differences in fragment intensity. |
The most significant fragmentation pathway is likely the loss of the vinyl group. The relative ease of this fragmentation may vary slightly between the isomers due to the influence of the hydroxyl groups on the stability of the resulting radical cation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (typically 1024 or more) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or clean ATR crystal before running the sample.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction and, if necessary, an ATR correction.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural insights.
Conclusion
The unambiguous identification of the positional isomers of 1,3-benzenediol, 5-ethenyl- requires a synergistic application of multiple spectroscopic techniques. ¹H NMR spectroscopy is the most definitive method for distinguishing these isomers due to the unique chemical shifts and coupling patterns of their aromatic protons. ¹³C NMR, IR, and mass spectrometry provide valuable confirmatory data. This guide provides a predictive framework for the spectroscopic analysis of these compounds, empowering researchers to confidently characterize these and other similarly substituted aromatic molecules.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). PubChem Database. National Center for Biotechnology Information. Retrieved from [Link]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
